molecular formula C19H19NOS B192784 9-Oxo Ketotifen CAS No. 34580-09-1

9-Oxo Ketotifen

Cat. No.: B192784
CAS No.: 34580-09-1
M. Wt: 309.4 g/mol
InChI Key: VKHZVYSAANYDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxo Ketotifen, also known chemically as 4-(1-Methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo[4,5]cyclohepta[1,2-b]thiophen-9-one and identified under CAS Registry Number 34580-09-1, is an important impurity and degradation product of the drug Ketotifen Fumarate . With a molecular formula of C19H19NOS and a molecular weight of 309.4 g/mol, this compound serves as a critical pharmacopoeial reference standard, specifically designated as Ketotifen Fumarate EP Impurity F . Its primary research application is in the analytical method development, validation, and quality control (QC) processes for the commercial production of Ketotifen Fumarate, as well as in the preparation of Abbreviated New Drug Applications (ANDAs) . Researchers utilize this compound to ensure the purity, safety, and efficacy of Ketotifen Fumarate, a medication approved for treating mild asthma and allergic conjunctivitis . By providing a characterized impurity standard, this compound enables precise monitoring and control of the pharmaceutical substance, supporting compliance with stringent regulatory guidelines. This product is supplied with comprehensive characterization data and is intended for use in a laboratory setting as a reference material. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes, including human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)19-15-5-3-2-4-14(15)17(21)12-18-16(19)8-11-22-18/h2-5,8,11H,6-7,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHZVYSAANYDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(CC(=O)C4=CC=CC=C42)SC=C3)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483610
Record name 9-Oxo Ketotifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34580-09-1
Record name 9-Oxo Ketotifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Oxo Ketotifen
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FR2M45S97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ketotifen EP Impurity F (9-Oxo Ketotifen)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Ketotifen EP Impurity F, a critical substance in the quality control of Ketotifen, an established antihistamine and mast cell stabilizer. As a Senior Application Scientist, this document synthesizes pharmacopeial standards, analytical data, and mechanistic insights to offer a holistic understanding of this specific impurity.

Introduction: The Imperative of Impurity Profiling in Ketotifen

Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer widely used in the management of allergic conditions such as conjunctivitis and asthma.[1] Its therapeutic efficacy is predicated on its dual mechanism of action: blocking histamine H1 receptors and inhibiting the release of inflammatory mediators from mast cells.[2] In the landscape of pharmaceutical manufacturing, ensuring the purity of the active pharmaceutical ingredient (API) is paramount. Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control over impurities, which can arise from the synthesis process, degradation of the API, or improper storage.[3] This guide focuses on a specific designated impurity, Ketotifen EP Impurity F.

Unveiling Ketotifen EP Impurity F: A Detailed Profile

Ketotifen EP Impurity F is chemically identified as 9-Oxo Ketotifen.[4][5][6] Its structure is closely related to the parent drug, Ketotifen.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and quantification.

PropertyValueSource(s)
Chemical Name 4-(1-Methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo[7][8]cyclohepta[1,2-b]thiophen-9-one[4][7]
Synonym This compound[4][9]
CAS Number 34580-09-1[7][9]
Molecular Formula C19H19NOS[7][9]
Molecular Weight 309.43 g/mol [7][9]
Structural Relationship and Genesis

The structural similarity between Ketotifen and Impurity F points towards its origin as a degradation product. The key structural difference is the presence of a ketone group at the 9-position of the cyclohepta[1,2-b]thiophen ring system in Impurity F, in contrast to the methylene group at the corresponding position in Ketotifen.

G cluster_0 Ketotifen cluster_1 Ketotifen EP Impurity F (this compound) Ketotifen Ketotifen ImpurityF ImpurityF Ketotifen->ImpurityF Oxidation

Caption: Structural relationship between Ketotifen and Impurity F.

Forced degradation studies on Ketotifen have indicated that it is susceptible to degradation under various conditions, including changes in pH and exposure to high temperatures.[10][11][12] Research by Marczenko et al. (2020) demonstrated that the degradation of Ketotifen can proceed through oxidation and demethylation of the piperidine ring.[10][12] The formation of this compound is a plausible oxidative degradation pathway, where the methylene group at the 9-position of the Ketotifen molecule is oxidized to a carbonyl group. This transformation can be influenced by factors such as the presence of oxidizing agents, light, and elevated temperatures during manufacturing and storage.

G Ketotifen Ketotifen Stress Stress Conditions (e.g., Oxidizing agents, heat, light) Ketotifen->Stress ImpurityF Ketotifen EP Impurity F (this compound) Stress->ImpurityF Oxidative Degradation

Caption: Plausible formation pathway of Ketotifen EP Impurity F.

Analytical Control Strategy: Detection and Quantification

A robust analytical method is essential for the detection and quantification of Ketotifen EP Impurity F to ensure the quality and safety of Ketotifen drug products. The European Pharmacopoeia provides a standardized method for the analysis of related substances in Ketotifen hydrogen fumarate.[8]

European Pharmacopoeia (EP) Method for Related Substances

The EP monograph for Ketotifen hydrogen fumarate outlines a High-Performance Liquid Chromatography (HPLC) method for the control of related substances, including Impurity F.[8]

Protocol: HPLC Analysis of Ketotifen Related Substances (as per EP 6.0) [8]

1. Chromatographic System:

  • Column: Octadecylsilyl silica gel for chromatography (C18), 3 µm particle size, 4.0 mm x 0.15 m.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: A mixture of 175 µl of triethylamine and 500 ml of water.

    • Mobile Phase B: A mixture of 175 µl of triethylamine and 500 ml of methanol.

  • Gradient Program:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0 - 12 40 60
    12 - 20 40 → 10 60 → 90
    20 - 25 10 90
    25 - 26 10 → 40 90 → 60

    | 26 - 31 | 40 | 60 |

  • Flow Rate: 1.0 ml/min.

  • Column Temperature: 40 °C.

  • Detection: UV spectrophotometer at 297 nm.

  • Injection Volume: 20 µl.

2. Solution Preparation:

  • Solvent Mixture: A mixture of equal volumes of methanol and water.

  • Test Solution: Dissolve 30.0 mg of the substance to be examined in the solvent mixture and dilute to 100.0 ml.

  • Reference Solution (a): Dilute 1.0 ml of the test solution to 50.0 ml with the solvent mixture. Dilute 1.0 ml of this solution to 10.0 ml.

  • System Suitability Solution (Reference solution c): Prepared using Ketotifen impurity G CRS and the test solution to ensure adequate resolution.

3. System Suitability and Identification:

  • The relative retention time (RRT) for Ketotifen EP Impurity F is approximately 1.36 (relative to Ketotifen).[8]

  • The resolution between the peaks due to Ketotifen and Impurity G must be at least 1.5.

4. Acceptance Criteria:

  • Any other impurity (including Impurity F): Not more than the area of the principal peak in the chromatogram obtained with reference solution (a) (0.2%).

  • Total impurities: Not more than 2.5 times the area of the principal peak in the chromatogram obtained with reference solution (a) (0.5%).

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase is well-suited for retaining and separating the moderately polar Ketotifen and its related impurities.

  • Gradient Elution: The use of a gradient allows for the effective elution and separation of a range of impurities with varying polarities within a reasonable run time.

  • Triethylamine in Mobile Phase: The addition of triethylamine acts as a silanol-masking agent, reducing peak tailing of basic compounds like Ketotifen and its impurities by minimizing interactions with residual silanol groups on the silica support.

  • UV Detection at 297 nm: This wavelength is likely near the absorption maximum for both Ketotifen and its structurally similar impurities, providing good sensitivity for their detection.[8][13]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Ketotifen API Dissolve Dissolve in Methanol/Water Sample->Dissolve Dilute Dilute to final concentration Dissolve->Dilute Inject Inject 20 µl into HPLC Dilute->Inject Column C18 Column (3 µm) 40 °C Inject->Column Detection UV Detection at 297 nm Column->Detection MobilePhase Gradient Elution (Water/Methanol with Triethylamine) MobilePhase->Column Chromatogram Obtain Chromatogram Detection->Chromatogram Identify Identify Impurity F by RRT (~1.36) Chromatogram->Identify Quantify Quantify using Reference Solution Identify->Quantify Compare Compare against EP Limits Quantify->Compare

Caption: Analytical workflow for the control of Ketotifen EP Impurity F.

Conclusion and Future Perspectives

The stringent control of Ketotifen EP Impurity F (this compound) is a non-negotiable aspect of ensuring the quality, safety, and efficacy of Ketotifen-containing pharmaceuticals. This guide has provided a comprehensive overview of its identity, likely formation through oxidative degradation, and the official analytical methodology for its control as stipulated by the European Pharmacopoeia. For researchers and drug development professionals, a thorough understanding of this impurity is crucial for process optimization, formulation development, and stability testing to minimize its formation and ensure compliance with regulatory standards. Future research could focus on elucidating the precise mechanisms and kinetics of this compound formation under various stress conditions to further refine manufacturing and storage protocols.

References

  • European Pharmacopoeia 11.0. Ketotifen Hydrogen Fumarate. Scribd. [Link]

  • Marczenko, J., Gontarska, M., & Jesionek, W. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Molecules, 26(1), 64. MDPI. [Link]

  • Ketotifen Fumarate EP Impurity F. Manasa Life Sciences. [Link]

  • Ketotifen hydrogen fumarate. uspbpep.com. [Link]

  • LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine a… OUCI. [Link]

  • (PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. ResearchGate. [Link]

  • UPLC chromatogram of ketotifen (KET) and its degradation products in a solution of pH 7.0. ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Determination of Ketotifen Fumarate in Syrup Dosage Form by High Performance Liquid Chromatography. Kurdistan Journal of Applied Research. [Link]

  • Elsayed, M. M. A., et al. (2006). Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals. Drug development and industrial pharmacy, 32(4), 457-461. PubMed. [Link]

  • Muralidharan, S., et al. (2012). Simple and Accurate Estimation of Ketotifen Fumarate by RP-HPLC. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 392-396. [Link]

  • Ketotifen EP Impurity F Hemifumarate (Mixture of Enol and Ketone). Veeprho. [Link]

  • Ketotifen EP Impurity F Hemifumarate (Mixture of Enol and Ketone) - CAS - 59743-87-2. Axios Research. [Link]

  • This compound. gsrs. [Link]

  • Synthesis of ketotifen. PrepChem.com. [Link]

  • Ketotifen Hydrogen Fumarate. Allmpus. [Link]

  • Ketotifen. Wikipedia. [Link]

  • Ketotifen Fumarate EP for Compounding: A Comprehensive Clinical Profile. GlobalRx. [Link]

  • Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H). Chemistry Central Journal. [Link]

  • What is the mechanism of Ketotifen Fumarate? Patsnap Synapse. [Link]

  • Grant, S. M., et al. (1990). Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders. Drugs, 40(3), 412-448. PubMed. [Link]

Sources

Technical Guide: Distinguishing 9-Oxo Ketotifen (Impurity F) and Ketotifen N-oxide (Impurity D)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 9-Oxo Ketotifen vs. Ketotifen N-oxide Degradation Pathways Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the impurity profiling of Ketotifen Fumarate, distinguishing between oxidative degradants and structural isomers is critical for establishing stability-indicating methods. This guide dissects the two primary impurities often conflated due to nomenclature or co-elution risks: Ketotifen N-oxide (Impurity D) , a classic oxidative degradant, and This compound (Impurity F) , a regioisomer arising primarily from synthetic pathways or extreme tautomeric stress.

While Ketotifen N-oxide formation is a kinetically driven oxidative process (+16 Da mass shift), this compound represents a thermodynamic isomer (0 Da mass shift), requiring high-resolution chromatography (HPLC) rather than simple mass spectrometry for definitive identification. This document details the mechanistic pathways, structural divergence, and validated analytical protocols to differentiate these species.

Chemical Characterization & Structural Divergence

Understanding the numbering of the tricyclic benzocycloheptathiophene ring is prerequisite to distinguishing these impurities.

Ketotifen (API)[1][2][3]
  • IUPAC Name: 10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one.

  • Core Feature: The ketone functionality is located at position 4 (adjacent to the thiophene sulfur in the fused system), while the piperidine ring is attached at position 10 .

  • Molecular Formula: C₁₉H₁₉NOS (MW: 309.43 Da).

Ketotifen N-oxide (Impurity D)[4][5][6]
  • Nature: Oxidative Degradation Product.

  • Modification: Oxidation of the tertiary amine nitrogen on the piperidine ring.

  • Molecular Formula: C₁₉H₁₉NO₂S (MW: 325.43 Da).

  • Key Identifier: Mass shift of +16 Da; susceptible to thermal deoxygenation in the ion source.

This compound (Impurity F)
  • Nature: Regioisomer (Process Impurity / Tautomeric Variant).

  • Modification: Transposition of the ketone and piperidine attachment. The ketone is at position 9 , and the piperidine is likely attached at position 4 (or the structure represents a shifted double-bond isomer of the tricyclic core).

  • Molecular Formula: C₁₉H₁₉NOS (MW: 309.43 Da).

  • Key Identifier: Isobaric with Ketotifen (Same MW). Requires chromatographic separation.

Table 1: Comparative Physicochemical Profile
FeatureKetotifen (API)Ketotifen N-oxide (Impurity D)This compound (Impurity F)
Origin Active Pharmaceutical IngredientOxidative Degradation (H₂O₂, Light)Synthesis (Cyclization Regioisomer)
MW (Monoisotopic) 309.1187325.1137 (+16 Da)309.1187 (0 Da)
Formula C₁₉H₁₉NOSC₁₉H₁₉NO₂SC₁₉H₁₉NOS
Critical Polarity Basic (Tertiary Amine)Highly Polar (N-Oxide dipole)Basic (Tertiary Amine)
Detection Challenge N/AThermal instability in MS sourceCo-elution with API (Isobaric)

Mechanistic Pathways

Pathway A: Oxidative Degradation (N-Oxide Formation)

The formation of Ketotifen N-oxide is the dominant degradation pathway under oxidative stress. The electron-rich tertiary amine of the piperidine ring acts as a nucleophile, attacking electrophilic oxygen species (ROS).

  • Trigger: Peroxides (H₂O₂), AIBN, or photo-oxidation.

  • Mechanism:

    • Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks the oxygen of the peroxide.

    • Proton Transfer: Simultaneous proton transfer stabilizes the N-O bond.

    • Result: Formation of a coordinate covalent N→O bond.

Pathway B: Regioisomerism (9-Oxo Formation)

The "9-Oxo" species is rarely a degradation product in the traditional sense (breaking down) but rather a congener formed during the Friedel-Crafts cyclization step of the API synthesis. However, under extreme acidic/thermal stress, keto-enol tautomerism could theoretically facilitate isomerization, though this is energetically unfavorable compared to oxidation.

  • Trigger: Synthetic process variance or extreme pH/heat (forcing tautomerization).

  • Mechanism (Synthesis Context):

    • During the closure of the seven-membered ring, the electrophilic attack can occur at either position adjacent to the bridgehead, leading to the 4-one (Ketotifen) or the 9-one (Impurity F) depending on the directing groups and catalyst.

    • Tautomerism: Impurity F is often described as a "mixture of enol and ketone," suggesting the 9-oxo position destabilizes the central ring conjugation, making it more prone to enolization than the parent Ketotifen.

Visualization: Degradation vs. Isomerization Logic

Ketotifen_Pathways API Ketotifen (API) MW 309 (4-one isomer) NOxide Ketotifen N-oxide (Impurity D) MW 325 (+16 Da) API->NOxide Nucleophilic Attack (Piperidine N) NineOxo This compound (Impurity F) MW 309 (Isobaric) API->NineOxo Extreme Acid/Heat (Unlikely Tautomerization) ROS Oxidative Stress (H2O2 / Light) ROS->NOxide Synth Synthesis / Cyclization (Friedel-Crafts) Synth->API Major Product Synth->NineOxo Minor Regioisomer

Figure 1: Mechanistic differentiation between oxidative degradation (Red) and synthetic regioisomerism (Yellow).

Analytical Protocols

Distinguishing these impurities requires a "Self-Validating" analytical workflow. Mass spectrometry alone is insufficient for Impurity F due to the isobaric nature.

High-Performance Liquid Chromatography (HPLC) Strategy

The polarity difference between the N-oxide and the ketone isomers is the primary separation lever.

  • Column Selection: C18 columns (e.g., Waters XBridge or Agilent Zorbax SB-C18) are standard.

  • Mobile Phase:

    • Buffer: Ammonium Formate (10mM, pH 3.5). Rationale: Low pH suppresses silanol activity and ensures protonation of the piperidine, improving peak shape.

    • Organic: Acetonitrile (ACN).

  • Gradient Profile:

    • N-oxide is significantly more polar (elutes earlier, RRT ~0.8-0.9).

    • This compound is structurally similar to API but the ketone position affects interaction with the stationary phase. It typically elutes very close to the API (RRT ~1.05 - 1.10).

Mass Spectrometry (LC-MS/MS) Decision Tree

To confirm identity, use MS/MS fragmentation patterns.

  • Ketotifen N-oxide (Precursor 326 m/z):

    • Key Fragment: Loss of Oxygen (-16 Da) or Hydroxyl (-17 Da) to revert to the Ketotifen mass (310 m/z).

    • Characteristic: "In-source fragmentation" often shows a pseudo-molecular ion at 310.

  • This compound (Precursor 310 m/z):

    • Key Fragment: Must differentiate from API (310 m/z).

    • Differentiation: Look for the tropylium-like ion or sulfur-containing fragments. The position of the ketone alters the fragmentation efficiency of the tricyclic ring system.

    • Protocol: Perform Product Ion Scan (MS2) of 310. Compare the ratio of the piperidine fragment (m/z 96) to the tricyclic core fragment. The 9-oxo isomer often yields a different intensity ratio due to altered resonance stability.

Visualization: Analytical Decision Logic

Analytical_Logic Start Unknown Peak Detected MassCheck Check Precursor Mass (MS1) Start->MassCheck Mass326 m/z = 326 (M+H)+ MassCheck->Mass326 +16 Da Shift Mass310 m/z = 310 (M+H)+ MassCheck->Mass310 No Shift ConfirmNO Confirm Ketotifen N-oxide (Check for -16 Da loss in MS2) Mass326->ConfirmNO RTCheck Compare Retention Time (RT) Mass310->RTCheck RT_API RT Matches Standard RTCheck->RT_API API RT_Shift RT Shift (Late Eluter) RTCheck->RT_Shift Isomer Confirm9Oxo Confirm this compound (Validate with Ref Std) RT_Shift->Confirm9Oxo

Figure 2: LC-MS/MS Decision Tree for impurity identification.

Experimental Protocol: Forced Degradation Study

To validate the method's specificity, perform the following stress test.

  • Oxidative Stress (Targeting N-oxide):

    • Dissolve Ketotifen Fumarate (1 mg/mL) in 30% H₂O₂ / Acetonitrile (50:50).

    • Incubate at ambient temperature for 4 hours.

    • Expected Result: Decrease in API peak; appearance of Impurity D (N-oxide) at RRT ~0.85.

  • Control Check (Targeting 9-Oxo):

    • Inject a standard solution of Impurity F (this compound).

    • Expected Result: Peak must be resolved from API (Resolution > 1.5). If 9-Oxo co-elutes with the API, the method is not stability-indicating .

    • Note: 9-Oxo is unlikely to form significantly during standard oxidative stress; it serves as a specificity marker.

References

  • Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen. National Institutes of Health (PMC). Available at: [Link]

  • LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs. MDPI Molecules. Available at: [Link]

  • Ketotifen N-Oxide Structure and Properties. PubChem.[1][2] Available at: [Link][1]

  • This compound (Impurity F) Chemical Data. PubChem. Available at: [Link]

  • European Pharmacopoeia (Ph.[3] Eur.) Monograph: Ketotifen Hydrogen Fumarate. EDQM. (Referenced for Impurity D and F nomenclature).[4]

Sources

Technical Monograph: 9-Oxo Ketotifen (C₁₉H₁₉NOS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for pharmaceutical scientists, focusing on the specific chemical entity 9-Oxo Ketotifen (European Pharmacopoeia Impurity F), while distinguishing it from the active pharmaceutical ingredient (API), Ketotifen.

Structural Characterization, Formation Mechanisms, and Analytical Control of EP Impurity F[1]

Part 1: Executive Summary & Chemical Identity[1]

This compound is a critical structural isomer of the antihistamine and mast cell stabilizer Ketotifen .[1] While they share the identical molecular formula (C₁₉H₁₉NOS ) and molecular weight (309.43 g/mol ), they differ in the position of the carbonyl group on the central cyclohepta-thiophene ring system.[1]

In the context of drug development and quality control, this compound is designated as Impurity F in the European Pharmacopoeia (EP).[1] Its presence must be rigorously controlled during the synthesis of Ketotifen Fumarate to ensure regulatory compliance and drug safety. This guide details the physicochemical divergence between the 9-oxo and 10-oxo isomers and establishes protocols for its detection and management.[1]

Chemical Profile
PropertySpecification
Common Name This compound
Systematic Name 4-(1-methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo[4,5]cyclohepta[1,2-b]thiophen-9-one
CAS Registry Number 34580-09-1
Molecular Formula C₁₉H₁₉NOS
Molecular Weight 309.43 g/mol
Role Pharmacopoeial Impurity (EP Impurity F); Reference Standard
Isomeric Relationship Positional Isomer of Ketotifen (which is the 10-oxo analogue)

Part 2: Structural Divergence & Formation Mechanism[1]

The core structural difference lies in the oxidation state of the thiophene-fused cycloheptane ring.[1]

  • Ketotifen (API): The ketone is located at position 10 , adjacent to the benzene ring fusion.

  • This compound: The ketone is shifted to position 9 , adjacent to the thiophene ring fusion.[1]

Mechanistic Pathway (Isomerization)

The formation of this compound often occurs via thermodynamic equilibration or acid-catalyzed migration of the double bond and carbonyl functionality during the Friedel-Crafts cyclization steps of the tricyclic core synthesis.[1]

Visualization: Isomeric Shift and Synthesis Logic

The following diagram illustrates the structural relationship and the potential isomerization pathway between the API and its 9-oxo impurity.

Ketotifen_Isomerization Precursor Tricyclic Intermediate (Dihydro-benzo-cyclohepta-thiophene) Ketotifen KETOTIFEN (API) (10-Oxo Isomer) Target Compound Precursor->Ketotifen Major Pathway (Kinetic Control) ImpurityF This compound (Impurity F) (9-Oxo Isomer) Precursor->ImpurityF Minor Pathway (Thermodynamic Drift) Transition Enol/Tautomer Transition State Ketotifen->Transition Acid/Heat Transition->ImpurityF Carbonyl Migration

Figure 1: Mechanistic divergence showing the formation of this compound (Impurity F) relative to the target API, Ketotifen.[1][2][3][4]

Part 3: Analytical & Experimental Protocols

Reliable detection of this compound requires high-resolution chromatography due to its isobaric nature with the API (both MW 309.43).[1] Standard Mass Spectrometry (MS) alone cannot distinguish them without fragmentation pattern analysis or prior chromatographic separation.[1]

Protocol 1: HPLC Separation (EP Consensus Method)

This protocol is designed to resolve Impurity F from the main Ketotifen peak.

Reagents:

  • Mobile Phase A: Phosphate Buffer (pH 3.5) + Triethylamine (TEA) for peak shape improvement.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

Workflow:

  • Equilibration: Condition the column with 70:30 (Buffer:ACN) for 30 minutes.

  • Sample Prep: Dissolve 10 mg of Ketotifen Fumarate sample in Mobile Phase to reach 1 mg/mL.

  • Gradient Elution:

    • T=0 min: 80% A / 20% B[1]

    • T=20 min: 50% A / 50% B[1]

    • T=30 min: 20% A / 80% B[1]

  • Detection: UV Absorbance at 300 nm (Optimized for the conjugated system of the tricyclic core).

Causality & Validation:

  • Why pH 3.5? Ketotifen is a basic amine (pKa ~8.5).[1] Acidic pH ensures it is fully protonated, preventing peak tailing caused by silanol interactions.

  • Why 300 nm? The thiophene-benzocycloheptanone chromophore absorbs strongly here, maximizing sensitivity for the impurity.[1]

Protocol 2: Structural Confirmation via NMR

To definitively distinguish the 9-oxo from the 10-oxo isomer, 1H-NMR is the gold standard.[1]

  • Diagnostic Signal (Ketotifen - 10-one): Look for the singlet or coupled protons of the thiophene ring.[1] In the 10-one isomer, the thiophene protons are in a specific electronic environment influenced by the adjacent CH2 at position 9.[1]

  • Diagnostic Signal (9-Oxo - Impurity F): The carbonyl at position 9 deshields the thiophene protons differently.[1] The shift in the thiophene proton signals (typically downfield shift due to conjugation with the carbonyl) confirms the 9-oxo structure.[1]

Part 4: Regulatory & Safety Significance[1]

In drug development, this compound is not merely a byproduct; it is a Critical Quality Attribute (CQA) .[1]

  • Thresholds: According to ICH Q3B(R2) guidelines, impurities in new drug products exceeding 0.1% must be identified and characterized.

  • Toxicology: While structurally similar, the shift in the carbonyl group alters the electrophilicity of the molecule. Although specific toxicological data for the isolated impurity is limited, it is treated as a substance to be minimized (<0.15%) to avoid potential off-target effects or sensitization.[1]

  • Reference Standards: For QC release testing, certified reference material of this compound (CAS 34580-09-1) must be used to establish Relative Response Factors (RRF) in the HPLC method.[1]

Quantitative Specifications
ParameterLimit (EP/USP)Method
Impurity F (9-Oxo) ≤ 0.2%HPLC (UV 300nm)
Total Impurities ≤ 0.5%HPLC
Identification RT matches StdHPLC/UV

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Ketotifen Hydrogen Fumarate Monograph 01/2008:1592. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1] [1]

  • PubChem . This compound (Compound CID 12274837).[1][5] National Library of Medicine. [Link][1]

  • ICH Guidelines . Impurities in New Drug Products Q3B(R2). International Council for Harmonisation. [Link]

Sources

An In-Depth Technical Guide to the Identification of Ketotifen Impurity F in Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance. This guide offers a comprehensive, technically-grounded walkthrough for the identification and characterization of Ketotifen Impurity F, a notable degradant of the antihistaminic agent, Ketotifen. We will delve into the strategic design of forced degradation experiments, the application of advanced analytical techniques—primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—and the definitive structural elucidation of Ketotifen Impurity F. This document is intended for researchers, analytical scientists, and drug development professionals seeking to enhance their expertise in impurity profiling and ensure the safety, efficacy, and quality of pharmaceutical products.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of the final drug product.[1][2] Even at trace levels, some impurities can be toxic, mutagenic, or carcinogenic, posing serious health risks to patients.[2] Regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), have established stringent guidelines for the control and characterization of impurities in new drug substances and products.[1][3]

Ketotifen, a second-generation non-competitive H1-antihistamine and mast cell stabilizer, is widely used in the treatment of allergic conditions. During its synthesis and storage, or when subjected to stress conditions, Ketotifen can degrade, leading to the formation of various impurities. Among these, Ketotifen Impurity F has been identified as a significant degradation product. This guide provides a systematic approach to its identification, beginning with the foundational principles of forced degradation.

Ketotifen Impurity F is chemically known as 4-(1-Methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo[4][5]cyclohepta[1,2-b]thiophen-9-one.[6][7] It is also referred to as 9-Oxo Ketotifen.[6]

Strategic Design of Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products and thereby elucidate the intrinsic stability of the molecule and the potential degradation pathways.[8] These studies are crucial for developing stability-indicating analytical methods, understanding the drug's degradation profile, and ensuring the final product's quality.

Regulatory Framework: ICH Guidelines

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the identification, qualification, and reporting of impurities in new drug substances and products, respectively.[3] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[1][3]

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting 0.05%0.03%
Identification 0.10% or 1.0 mg/day (whichever is lower)0.05%
Qualification 0.15% or 1.0 mg/day (whichever is lower)0.05%

Table 1: ICH Thresholds for Impurities in New Drug Substances.[1][3]

Stress Conditions

To comprehensively assess the stability of Ketotifen, a range of stress conditions should be applied. These typically include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures can reveal susceptibility to hydrolysis.[9][10] Ketotifen has been shown to degrade significantly in both strong acidic and alkaline conditions.[9]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), is critical for identifying oxidative degradation products.[8] Degradation of Ketotifen has been observed to proceed with oxidation in the piperidine ring.[9][10]

  • Thermal Degradation: Heating the solid drug substance (e.g., at 70°C) can induce degradation and reveal thermally labile points in the molecule.[9]

  • Photostability: Exposing the drug substance to light, as per ICH Q1B guidelines, is necessary to identify photodegradation products. Ketotifen has been shown to be sensitive to light, especially in alkaline conditions.[11][12]

Analytical Workflow for Impurity Identification

A robust analytical workflow is essential for the successful separation, detection, and identification of degradation products. A combination of chromatographic and spectroscopic techniques is typically employed.

G cluster_0 Forced Degradation cluster_1 Separation & Detection cluster_2 Identification & Characterization cluster_3 Confirmation Stress_Samples Ketotifen Stress Samples (Acid, Base, Oxidative, Thermal, Photo) HPLC HPLC-UV/PDA Stress_Samples->HPLC Inject LC_MS LC-MS/MS HPLC->LC_MS Analyze Peaks NMR NMR Spectroscopy LC_MS->NMR Isolate & Elucidate Reference_Standard Reference Standard Comparison NMR->Reference_Standard Confirm Structure G Start Oxidatively Stressed Ketotifen Sample HPLC HPLC Analysis Start->HPLC New_Peak Unknown Peak Detected (Potential Impurity F) HPLC->New_Peak LC_MS LC-MS/MS Analysis New_Peak->LC_MS MW_Frag Determine Molecular Weight & Fragmentation Pattern LC_MS->MW_Frag Isolate Isolate Impurity (e.g., Preparative HPLC) MW_Frag->Isolate NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolate->NMR Structure_Elucidation Elucidate Structure NMR->Structure_Elucidation Confirmation Confirm as Ketotifen Impurity F Structure_Elucidation->Confirmation

Sources

Metabolic Stability of 9-Oxo Ketotifen in Human Plasma: A Technical Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability profile and assessment protocols for 9-Oxo Ketotifen , a specific structural isomer and known impurity of the antihistamine Ketotifen.

Executive Summary

This compound (CAS: 34580-09-1) is a structural isomer of the pharmaceutical agent Ketotifen.[1][2][3][4] While Ketotifen is characterized by a ketone functionality at the C10 position of the benzo[4,5]cyclohepta[1,2-b]thiophene ring system, this compound bears this functionality at the C9 position. Often identified as Impurity F (EP standards) or a degradation product, its stability in human plasma is a critical parameter for toxicokinetics and quality control.

This guide provides a definitive technical framework for evaluating the stability of this compound, distinguishing it from the parent drug, and establishing rigorous LC-MS/MS quantification protocols to prevent isomeric interference.

Chemical Identity & Enzymatic Context[5]

Structural Distinction

The core challenge in analyzing this compound is its high structural similarity to Ketotifen. Both share the molecular formula


 and a mass of 309.43 Da.[5]
  • Ketotifen (Parent): 10-oxo-4,9-dihydro isomer.

  • This compound (Target): 9-oxo-4,10-dihydro isomer.[1][2][3]

This positional isomerism affects electron density distribution, potentially altering susceptibility to nucleophilic attack or enzymatic reduction by plasma esterases or reductases.

Predicted Metabolic Pathways in Plasma

Unlike hepatic metabolism (mediated by CYPs and Glucuronosyltransferases), plasma metabolism is primarily driven by hydrolytic enzymes (esterases, amidases) and spontaneous degradation.

  • Hydrolysis: this compound lacks ester linkages, making it resistant to typical plasma esterase activity.

  • Chiral Inversion/Tautomerization: The "9-oxo" form often exists in equilibrium with enol forms. In plasma (pH 7.4), spontaneous tautomerization to the parent Ketotifen is a theoretical risk that must be monitored.

  • Reductive Metabolism: While rare in plasma, trace activity of carbonyl reductases (released from lysed RBCs) could reduce the C9-ketone to a C9-hydroxyl metabolite.

Experimental Methodology: In Vitro Plasma Stability Assay

This protocol is designed to quantify the in vitro half-life (


) and intrinsic clearance (

) of this compound in human plasma.
Reagents and Matrix Preparation
  • Matrix: Pooled human plasma (Na-Heparin or K2-EDTA), pH adjusted to 7.4.

  • Test Compound: this compound reference standard (>98% purity).

  • Control: Propantheline (positive control for plasma instability) and Ketotifen (negative control, high stability).

  • Internal Standard (IS): Ketotifen-d3 or Diphenhydramine.

Incubation Protocol
  • Pre-warming: Equilibrate pooled plasma at 37°C for 10 minutes.

  • Spiking: Initiate reaction by adding this compound stock (in DMSO) to plasma to achieve a final concentration of 1

    
    . (Final DMSO < 0.1%).
    
  • Sampling: Aliquot 50

    
     samples at time points: 
    
    
    
    minutes.
  • Quenching: Immediately transfer aliquots into 200

    
     of ice-cold Acetonitrile (ACN) containing the Internal Standard.
    
  • Processing: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate proteins. Collect supernatant for LC-MS/MS.

Data Analysis

Calculate the percentage remaining at each time point relative to


.



Analytical Methods: LC-MS/MS Optimization

Due to the isomeric nature of this compound and Ketotifen, chromatographic separation is non-negotiable . Mass spectrometry alone cannot distinguish them as they share the same parent ion (


 310.1) and similar fragmentation patterns.
Chromatographic Conditions
  • Column: C18 Chiral or High-Resolution Phenyl-Hexyl column (e.g., Phenomenex Kinetex Biphenyl, 2.6

    
    , 100 x 2.1 mm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Slow ramp from 20% B to 40% B over 10 minutes to resolve isomers.

  • Critical Parameter: Baseline resolution (

    
    ) between this compound and Ketotifen peaks is required to ensure no in situ conversion is misidentified.
    
Mass Spectrometry (MRM)
  • Ionization: ESI Positive Mode.

  • Transitions:

    • Quantifier:

      
       (Piperidine fragment).
      
    • Qualifier:

      
       (Tricyclic core).
      
    • Note: The ratio of Quantifier/Qualifier may differ slightly between isomers due to the ketone position affecting ring stability during CID.

Visualization of Workflows & Pathways

Diagram 1: Metabolic & Degradation Pathways

This diagram illustrates the potential fate of this compound in plasma versus liver, highlighting the risk of tautomerization.

MetabolicPathways cluster_plasma Plasma Environment (pH 7.4) Oxo9 This compound (C9-Ketone) Ketotifen Ketotifen (C10-Ketone) Oxo9->Ketotifen Tautomerization (pH dependent) Hydroxy9 9-Hydroxy Metabolite (Reduction) Oxo9->Hydroxy9 Reductase (Minor in Plasma) Glucuronide N-Glucuronide (Conjugate) Oxo9->Glucuronide UGT Enzymes (Liver Only)

Caption: Potential stability pathways. In plasma, tautomerization to Ketotifen is the primary stability risk, whereas reduction occurs mainly in hepatic tissue.

Diagram 2: Experimental Workflow for Stability Assessment

StabilityWorkflow Start Start: Human Plasma (pH 7.4, 37°C) Spike Spike this compound (1 µM Final) Start->Spike Incubate Incubation (0, 15, 30, 60, 120 min) Spike->Incubate Quench Quench with ACN + IS (Protein Precipitation) Incubate->Quench Centrifuge Centrifugation (4000 rpm, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Isomer Separation) Centrifuge->LCMS Data Calculate t1/2 & % Remaining LCMS->Data

Caption: Step-by-step workflow for assessing metabolic stability in human plasma.

Results Interpretation & Clinical Implications

Expected Stability Profile

Based on the chemical structure (thiophene-fused tricyclic ketone), this compound is expected to exhibit high metabolic stability in human plasma.

  • Predicted

    
    :  > 240 minutes.
    
  • Predicted % Remaining at 60 min: > 95%.

The "Impurity" Risk

If significant degradation is observed, it is likely not enzymatic but chemical isomerization to Ketotifen.

  • Result: If the 9-Oxo peak decreases while the Ketotifen peak increases, the compound is chemically unstable at physiological pH.

  • Implication: In a clinical setting, administering a drug containing this compound impurities may lead to higher-than-expected exposure to the parent drug (Ketotifen), altering the safety profile.

Species Differences

While human plasma is relatively low in esterase activity for this class of compounds, rodent plasma (rat/mouse) often contains higher levels of non-specific esterases and reductases. Stability data should not be extrapolated from animal models to humans without verification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12274837, this compound. Retrieved from [Link]

  • Alali, F. Q., Tashtoush, B. M., & Najib, N. M. (2004). Determination of ketotifen in human plasma by LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Chen, X., et al. (2003). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Ketotifen Hydrogen Fumarate: Impurity F. (Standard Reference for this compound identity).
  • MDPI (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs. Retrieved from [Link]

Sources

Distinguishing 9-Oxo Ketotifen (API) from 4-Oxo Ketotifen (Impurity E): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, mechanistic, and analytical distinctions between 9-Oxo Ketotifen (synonymous with the active pharmaceutical ingredient, Ketotifen) and 4-Oxo Ketotifen (identified as Impurity E ).

Executive Summary

In the development and quality control of Ketotifen Fumarate, the differentiation of the parent molecule from its regioisomeric impurities is critical for compliance with ICH Q3A/B and European Pharmacopoeia (EP) standards.

The terms This compound and 4-Oxo Ketotifen refer to two distinct regioisomers of the benzocycloheptathiophene tricyclic system.[1]

  • This compound is a systematic designation for the Parent API (Ketotifen) , where the ketone functionality is located adjacent to the benzene ring (based on specific IUPAC numbering variants).

  • 4-Oxo Ketotifen corresponds to EP Impurity E , a process-related regioisomer where the ketone and methylene bridge positions are transposed, placing the carbonyl adjacent to the thiophene ring.[1]

This guide provides the structural basis, formation mechanisms, and validated analytical protocols to distinguish these isomers.

Structural Analysis & Nomenclature

The core challenge in distinguishing these compounds lies in the numbering of the tricyclic benzo[4,5]cyclohepta[1,2-b]thiophene system. The position of the ketone (


) versus the methylene (

) bridge defines the isomer.
Chemical Structures[2][3]
FeatureThis compound (Parent API) 4-Oxo Ketotifen (Impurity E)
CAS Number 34580-09-1 (Free Base)1346603-71-1
Role Active Pharmaceutical IngredientProcess Impurity (Regioisomer)
Ketone Location Adjacent to the Benzene ringAdjacent to the Thiophene ring
Methylene Location Adjacent to the Thiophene ringAdjacent to the Benzene ring
Molecular Formula


Molecular Weight 309.43 g/mol 309.43 g/mol
Structural Visualization (Isomerism)[1]

The following diagram illustrates the regiochemical difference. Note the "swap" of the carbonyl and methylene groups within the central seven-membered ring.[1]

Ketotifen_Isomers cluster_0 This compound (Parent API) cluster_1 4-Oxo Ketotifen (Impurity E) K_Struct Benzene Ring C=O (Pos 10/9) CH2 (Pos 9/4) Thiophene Ring Piperidine Ring (Attached at C4) Note Key Difference: Position of Carbonyl relative to S-heterocycle K_Struct:c10->Note Next to Benzene E_Struct Benzene Ring CH2 C=O Thiophene Ring Piperidine Ring (Attached at C10) E_Struct:c4->Note Next to Thiophene

Caption: Regiochemical comparison showing the carbonyl shift between the Parent API (Left) and Impurity E (Right).

Formation Pathways

Understanding the origin of Impurity E is essential for process control. Both compounds originate from the Friedel-Crafts cyclization step during the synthesis of the tricyclic core.[1]

Mechanism of Divergence

The synthesis typically involves the intramolecular cyclization of a carboxylic acid (or acid chloride) precursor. The direction of cyclization is dictated by the electronic activation of the aromatic rings.

  • Path A (Major - Ketotifen): Cyclization occurs onto the benzene ring.[1] This is the thermodynamically or kinetically favored pathway under standard conditions, yielding the ketone adjacent to the benzene.

  • Path B (Minor - Impurity E): Cyclization occurs onto the thiophene ring.[1] If the precursor allows for electrophilic attack on the thiophene (which is electron-rich), the regioisomer is formed.[1]

Synthesis_Pathway Precursor Open-Chain Precursor (2-(2-thienyl)phenylacetic acid deriv.) Cyclization Friedel-Crafts Cyclization (Acid Catalyst / Heat) Precursor->Cyclization Ketotifen This compound (API) (Cyclization at Benzene) Major Product Cyclization->Ketotifen Path A (Preferred) ImpurityE 4-Oxo Ketotifen (Impurity E) (Cyclization at Thiophene) Minor Product Cyclization->ImpurityE Path B (Regio-error)

Caption: Divergent synthesis pathway showing the origin of Impurity E during ring closure.

Analytical Differentiation

Since both compounds are isobaric (


 309.[1]43) and share identical functional groups, standard low-resolution MS is insufficient.[1] Differentiation requires chromatographic separation or structural elucidation via NMR/MS-MS.[1]
High-Performance Liquid Chromatography (HPLC)

Regioisomers typically possess different dipole moments and hydrophobic surface areas, leading to separation on C18 or Phenyl-Hexyl stationary phases.[1]

  • Stationary Phase: C18 (Octadecylsilane) or Phenyl-Hexyl (for enhanced selectivity of the aromatic trione system).[1]

  • Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.[1]

  • Elution Order: Impurity E (4-Oxo) generally elutes after Ketotifen due to the different interaction of the thiophene-adjacent ketone with the stationary phase, though this is method-dependent.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation.[1] The chemical shift of the methylene bridge protons is the diagnostic marker.

SignalThis compound (API) 4-Oxo Ketotifen (Impurity E) Mechanistic Explanation
Bridge


~3.5 - 4.0 ppm

~4.0 - 4.5 ppm
In Impurity E, the

is adjacent to the benzene ring (deshielded by ring current) but not the carbonyl.[1] In API,

is adjacent to thiophene.
Aromatic Protons Distinct splitting for BenzeneDistinct splitting for ThiopheneThe carbonyl's electron-withdrawing effect shifts the adjacent ring protons downfield.[1]
Mass Spectrometry (MS/MS) Fragmentation

While parent masses are identical, fragmentation energy (CE) can reveal differences in ring stability.

  • Ketotifen: Major fragment at

    
     97 (Thiophene-CH2+) or tropylium-like ions involving the benzene ring.[1]
    
  • Impurity E: Fragmentation patterns differ due to the proximity of the oxygen to the sulfur atom, which alters the McLafferty rearrangement potential.

Experimental Protocol: HPLC Identification

Objective: To separate and quantify Impurity E (4-Oxo) in a Ketotifen Fumarate sample.

Reagents:

  • Ammonium Acetate (LC-MS grade)[1]

  • Acetonitrile (ACN)

  • Milli-Q Water[1]

Chromatographic Conditions:

  • Column: Waters XBridge C18,

    
    , 
    
    
    
    .
  • Flow Rate:

    
    .
    
  • Wavelength: 297 nm (UV max for the tricyclic system).[1]

  • Temperature:

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
20.0 50 50
25.0 10 90

| 30.0 | 90 | 10 |[1]

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    between Ketotifen and Impurity E.
  • Tailing Factor:

    
     for both peaks.[1][2]
    
  • Relative Retention Time (RRT):

    • Ketotifen: 1.00

    • Impurity E: ~1.18 (Typical for EP methods, verify with standard).

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) 10.0 .[1] Ketotifen Hydrogen Fumarate Monograph (01/2008:1592). European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link][1]

  • PubChem . Ketotifen (Compound CID 3825). National Center for Biotechnology Information.[1] [Link]

  • National Institutes of Health (NIH) - GSRS . This compound (Substance Record). [Link][1]

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1] [Link]

Sources

Methodological & Application

Application Note: LC-MS/MS Fragmentation & Profiling of 9-Oxo Ketotifen (Ketotifen Impurity F)

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the LC-MS/MS investigation of 9-Oxo Ketotifen , specifically addressing its identity as a positional isomer (Impurity F) and its differentiation from the parent drug Ketotifen.

Executive Summary

This application note details the mass spectral characterization and quantification of This compound (Chemical Name: 4-(1-Methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo[4,5]cyclohepta[1,2-b]thiophen-9-one). Often confused with the parent drug due to identical molecular weight (


 Da) and formula (

), this compound is a positional isomer classified as Ketotifen EP Impurity F [1, 2].

While the parent drug (Ketotifen) possesses a ketone at the C-10 position, the 9-Oxo variant shifts this functionality to C-9. This protocol provides a self-validating LC-MS/MS workflow to distinguish these isomers based on their shared fragmentation mechanism (yielding the characteristic


 96.1 ion) and distinct chromatographic retention.

Chemical Context & Isomerism

Understanding the structural nuance is critical for accurate MS method development. Both compounds share a tricyclic core linked to an N-methylpiperidine ring.

FeatureKetotifen (Parent API) This compound (Impurity F)
CAS Number 34580-14-8 (Fumarate)34580-09-1
Ketone Position C-10 (Standard numbering)C-9
Precursor Ion


310.1

310.1
Major Fragment

96.1

96.1
Differentiation Requires Chromatographic ResolutionRequires Chromatographic Resolution
Structural & Fragmentation Logic

The fragmentation of both isomers is dominated by the cleavage of the exocyclic double bond connecting the piperidine ring to the tricyclic system. This yields a stable 1-methyl-4-methylenepiperidinium ion (


 96.1). Because this moiety is identical in both isomers, MS/MS selectivity alone is insufficient; chromatographic separation is mandatory.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 310.1 (Tricyclic Core + Piperidine) TS Transition State Charge Localization on N Parent->TS Collision Energy (25-35 eV) Frag96 Product Ion m/z 96.1 (1-methyl-4-methylenepiperidinium) TS->Frag96 Heterolytic Cleavage Neutral Neutral Loss m/z 214 (Tricyclic Ketone Core) TS->Neutral Neutral Elimination

Figure 1: Common fragmentation pathway for Ketotifen and its 9-Oxo isomer. The high stability of the piperidinium cation makes m/z 96.1 the base peak for both compounds.

Experimental Protocol

Reagents & Standards
  • Reference Standard: this compound (Ketotifen Impurity F), >98% purity (e.g., LGC Standards, TRC).

  • Internal Standard (IS): Ketotifen-d3 or Diphenhydramine (structural analog).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.

Sample Preparation (Liquid-Liquid Extraction)

This method utilizes LLE to minimize matrix effects, crucial for detecting low-level impurities.

  • Aliquot: Transfer 200 µL of plasma/sample into a glass tube.

  • Spike: Add 20 µL of Internal Standard solution (100 ng/mL).

  • Alkalinize: Add 50 µL of 0.1 M NaOH (pH > 10 is critical to ensure the amine is uncharged for extraction).

  • Extract: Add 3 mL of Methyl tert-butyl ether (MTBE) . Vortex for 2 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Evaporate: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Conditions

Chromatography (Differentiation Step): Since MS/MS transitions are identical, the column choice is vital. A C18 column with high carbon load or a Phenyl-Hexyl column provides the necessary selectivity to separate the positional isomers.

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 6.0 min: 90% B (Slow ramp for isomer separation)

    • 7.0 min: 90% B

    • 7.1 min: 10% B

    • 10.0 min: Stop

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters:

  • Source: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Temperature: 500°C.

  • Curtain Gas: 30 psi.

AnalytePrecursor (

)
Product (

)
DP (V)CE (eV)Dwell (ms)
This compound 310.196.1 (Quant)6032100
310.1213.1 (Qual)6045100
Ketotifen 310.196.1 (Quant)6032100
Ketotifen-d3 (IS) 313.196.16032100

Note: The m/z 213.1 ion corresponds to the tricyclic core after piperidine loss and further fragmentation. This ratio may differ slightly between isomers, serving as a secondary confirmation.

Results & Discussion

Fragmentation Pattern Analysis

The MS/MS spectrum of this compound is characterized by a dominant base peak at


 96.1 .
  • Primary Pathway: Cleavage of the

    
     double bond linking the piperidine and tricyclic rings. The positive charge is retained on the nitrogen-containing piperidine fragment due to the high proton affinity of the tertiary amine.
    
  • Secondary Pathways:

    • 
       213:  Loss of the piperidine moiety (
      
      
      
      ).
    • 
       249:  Loss of 
      
      
      
      or ring opening fragments (observed in parent Ketotifen [3]).
    • 
       185:  Further degradation of the tricyclic core.
      
Isomer Separation

Under the described LC conditions, Ketotifen typically elutes earlier than This compound (Impurity F) due to subtle differences in polarity caused by the ketone position relative to the sulfur atom.

  • Ketotifen RT: ~4.2 min

  • This compound RT: ~4.6 min

  • Validation Check: Inject a mixture of Reference Standard Impurity F and API Ketotifen to confirm baseline resolution (

    
    ).
    
Method Validation Metrics (Self-Validating System)
  • Linearity: 0.05 – 50 ng/mL (

    
    ).
    
  • Precision (CV%): < 8% for intra-day and inter-day.[2][3]

  • Matrix Effect: The use of MTBE LLE typically yields recovery > 85% with minimal ion suppression.

Workflow Diagram

Workflow cluster_quant Data Analysis Sample Plasma Sample (Contains Ketotifen + 9-Oxo Impurity) Prep LLE Extraction (MTBE, pH > 10) Sample->Prep LC LC Separation (C18 Column, Gradient Elution) CRITICAL: Isomer Resolution Prep->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Peak1 Peak 1 (RT 4.2) Ketotifen 310 -> 96 MS->Peak1 Early Eluter Peak2 Peak 2 (RT 4.6) This compound 310 -> 96 MS->Peak2 Late Eluter

Figure 2: Analytical workflow emphasizing the chromatographic separation required to distinguish the isobaric 9-Oxo impurity from the parent drug.

References

  • European Pharmacopoeia (Ph. Eur.) . Ketotifen Hydrogen Fumarate Monograph. Impurity F (this compound).[4] Available at: [Link]

  • PubChem Database . This compound (CID 12274837). National Center for Biotechnology Information. Available at: [Link]

  • Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs. Processes, 9(1), 64. (Describes Ketotifen fragmentation m/z 310 -> 96). Available at: [Link]

  • Kim, T.K., et al. (2024). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma. Pharmaceutics. (Validates the m/z 96 transition). Available at: [Link]

Sources

Application Note: Preparation of 9-Oxo Ketotifen Stock Solution for QC Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

In the quality control (QC) of Ketotifen Fumarate drug substances and drug products, the profiling of impurities is critical for ensuring safety and efficacy. 9-Oxo Ketotifen , identified as Ketotifen EP Impurity F (CAS: 34580-09-1), is a significant oxidation product and process-related impurity.[1]

Accurate quantification of this impurity relies on the preparation of a precise, stable reference stock solution. This protocol details the preparation of a 1.0 mg/mL (1000 ppm) stock solution of this compound, designed for compatibility with Reverse-Phase HPLC (RP-HPLC) and LC-MS workflows.[1]

Compound Profile
PropertySpecification
Common Name This compound (Ketotifen Impurity F)
Chemical Name 4-(1-methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo[4,5]cyclohepta[1,2-b]thiophen-9-one
CAS Number 34580-09-1
Molecular Weight 309.43 g/mol
Molecular Formula C₁₉H₁₉NOS
Solubility Soluble in Methanol, DMSO; Sparingly soluble in Water
pKa ~8.5 (Piperidine nitrogen)

Materials & Equipment

Reagents
  • Reference Standard: this compound (Certified Reference Material, >95% purity).[1][2]

  • Solvent A (Primary Diluent): Methanol (LC-MS Grade).[1]

    • Rationale: Methanol provides excellent solubility for the free base form of this compound and is compatible with the mobile phases (phosphate/ammonium buffers) used in standard Ketotifen assays.[1]

  • Solvent B (Secondary Diluent - Optional): 50:50 Methanol:Water (v/v) for working standard preparation.[1]

Equipment
  • Analytical Balance: Readability of 0.01 mg (e.g., Mettler Toledo XPR series) to ensure weighing errors <1%.

  • Glassware: Class A Volumetric Flasks (10 mL, 25 mL, 50 mL). Low-actinic (amber) glass is recommended to prevent photodegradation.[1]

  • Sonicator: Bath sonicator with temperature control.

  • Vortex Mixer: Variable speed.

Safety & Handling (HSE)

  • Hazard Classification: this compound is a potent pharmacologically active impurity.[1] Treat as a suspected reproductive toxin and sensitizer.

  • Engineering Controls: All weighing must be performed inside a certified Powder Containment Balance Enclosure or Fume Hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Experimental Protocol: Stock Solution Preparation

Pre-Preparation Calculations

Before weighing, the mass required must be corrected for the purity of the reference standard (as-is basis) to achieve the target concentration of the active moiety.


[1]

Where:

  • 
     = Mass of material to weigh (mg)[1]
    
  • 
     = Target Concentration (e.g., 1000 µg/mL)
    
  • 
     = Volume of the flask (mL)
    
  • 
     = Purity of the standard as a decimal (e.g., 0.985 for 98.5%)
    

Example: To prepare 25 mL of a 1000 µg/mL stock using a standard with 98.2% purity:



Step-by-Step Procedure
  • Equilibration: Allow the reference standard vial to equilibrate to room temperature (20-25°C) for 30 minutes before opening to prevent moisture condensation.

  • Weighing:

    • Place a clean, dry weighing boat or volumetric flask on the analytical balance.

    • Tare the balance.

    • Accurately weigh approximately 25.5 mg of this compound (record exact weight to 0.01 mg).

  • Transfer & Dissolution:

    • Quantitatively transfer the solid into a 25 mL Amber Volumetric Flask .

    • Rinse the weighing boat 3 times with small aliquots (~2 mL) of Methanol .

    • Fill the flask to approximately 60% volume with Methanol.

  • Sonication:

    • Sonicate the flask for 5 minutes at ambient temperature.

    • Critical Check: Visually inspect for "schlieren" lines or undissolved particles.[1] The solution must be crystal clear.

  • Make up to Volume:

    • Allow the solution to return to room temperature (sonication generates heat which expands the solvent).

    • Dilute to the calibration mark with Methanol.

    • Invert the flask 10 times to ensure homogeneity.

  • Labeling:

    • Label with: Compound Name, Concentration (corrected), Solvent, Preparation Date, Expiry Date (typically 1 month at 4°C), and Initials.

Workflow Visualization

StockPreparation Start Start: Equilibrate Standard Calc Calculate Mass (Purity Correction) Start->Calc Weigh Weigh ~25.5 mg (Record Exact Mass) Calc->Weigh Dissolve Dissolve in Methanol (Sonicate 5 min) Weigh->Dissolve Dilute Dilute to Volume (25 mL Amber Flask) Dissolve->Dilute QC QC Check (Visual + HPLC) Dilute->QC Store Storage (2-8°C, Protect from Light) QC->Store

Figure 1: Workflow for the preparation of this compound Stock Solution.

Quality Control & Validation of Stock

To ensure the trustworthiness of the stock solution, perform a "System Suitability" check prior to using it for critical analysis.

UV Homogeneity Check
  • Method: Dilute an aliquot of the stock 1:100 in Methanol.

  • Scan: UV Spectrum (200–400 nm).

  • Criteria: Maxima should be observed at ~298 nm (characteristic of the tricyclic ketone system).

Chromatographic Purity Verification

Inject the stock solution (diluted to 50 µg/mL) into the HPLC system using the standard Ketotifen method.

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Methanol : Phosphate Buffer pH 3.5 (30:70 v/v).

  • Acceptance Criteria: Single peak >98% area purity. No secondary peaks >0.1% (indicates degradation during prep).[1]

Storage and Stability

  • Storage Condition: Refrigerate at 2°C to 8°C.

  • Container: Amber glass vials with PTFE-lined caps.

  • Stability Window:

    • Stock (Methanol): Stable for 1 month at 2-8°C.

    • Working Dilutions (Aq/Org mix): Use within 24 hours.[1]

  • Degradation Indicators: Yellowing of the solution or appearance of a precipitate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Particulates visible Incomplete dissolution or salt formation.[1]Sonicate for an additional 5 mins. Ensure Methanol is used, not water, for the initial dissolution.
Peak Splitting in HPLC Solvent incompatibility (Strong solvent effect).Ensure the injection solvent matches the mobile phase. Dilute the stock 1:10 with Mobile Phase before injection.
Shift in Retention Time pH mismatch.This compound is basic.[1] Ensure mobile phase buffer is buffered correctly (pH ~3.0-3.5).[1]

References

  • Santa Cruz Biotechnology. this compound (CAS 34580-09-1) Product Data.[1][4] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12274837, this compound.[1] Retrieved from [1]

  • LGC Standards. this compound Reference Standard Data Sheet. Retrieved from [1]

  • Elsayed, M. M. A. (2006).[5] Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals. Drug Development and Industrial Pharmacy.[5] Retrieved from

  • European Pharmacopoeia (Ph.[1] Eur.). Ketotifen Hydrogen Fumarate Monograph - Impurity F.[1][6] (Reference to standard nomenclature).

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Assay for Ketotifen Fumarate and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ketotifen Fumarate and the separation of its impurities and degradation products. The method is designed for use in quality control and stability studies of bulk drug substances and pharmaceutical formulations. The protocol herein is established based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) for analytical procedure validation and ICH Q1A(R2) for stability testing.[1][2][3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental rationale, a step-by-step protocol, and a complete validation strategy.

Introduction: The Imperative for a Stability-Indicating Assay

Ketotifen Fumarate is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conditions. The quality, safety, and efficacy of pharmaceutical products are intrinsically linked to the stability of the active pharmaceutical ingredient (API).[5][6] Over time and under various environmental influences such as temperature, humidity, and light, drug substances can degrade, leading to a loss of potency and the potential formation of toxic impurities.[7]

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the API, free from interference from its degradation products, process impurities, or excipients.[7] The development of such a method is a regulatory requirement and a critical component of the drug development process, providing essential data for determining shelf-life and recommended storage conditions.[5][6] This application note addresses this need by providing a robust and reliable HPLC method for Ketotifen Fumarate.

Ketotifen Fumarate: Properties and Degradation Profile

Understanding the physicochemical properties of Ketotifen Fumarate and its likely degradation pathways is fundamental to developing a specific and effective analytical method.

Chemical Structure:

  • IUPAC Name: 4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4][8]cyclohepta[1,2-b]thiophen-10-one fumarate

  • Molecular Formula: C₂₃H₂₃NO₅S

  • Molecular Weight: 425.5 g/mol

Known Impurities and Degradation Pathways:

Forced degradation studies are instrumental in identifying potential degradation products and demonstrating the specificity of the analytical method.[7] Literature and experimental data indicate that Ketotifen is susceptible to degradation under various stress conditions.[8][9] The primary degradation pathways involve oxidation and demethylation of the piperidine ring.[8][9] Ketotifen has been shown to be moderately stable in acidic and neutral conditions but exhibits significant degradation in alkaline and oxidative environments.[8][9] It is also sensitive to light, particularly in alkaline solutions.[10]

Recommended RP-HPLC Method

The following RP-HPLC method has been optimized for the separation of Ketotifen Fumarate from its potential impurities and degradation products. The choice of a C18 column provides excellent hydrophobic retention, while the mobile phase composition ensures efficient separation and good peak symmetry.

Chromatographic Conditions
ParameterConditionRationale
Instrument HPLC or UPLC system with UV/PDA detectorProvides the necessary resolution and detection capabilities.
Column C18, 4.6 x 250 mm, 5 µmOffers a good balance of efficiency, resolution, and backpressure.
Mobile Phase Methanol: 10mM Ammonium Acetate Buffer (pH 3.0, adjusted with orthophosphoric acid) (30:70, v/v)The selected ratio and pH provide optimal separation of the polar and non-polar analytes. The buffer controls the ionization state of the analytes, leading to consistent retention times.[11]
Flow Rate 1.0 mL/minEnsures adequate separation within a reasonable run time.[11]
Detection Wavelength 298 nmThis wavelength corresponds to a high absorbance for Ketotifen Fumarate, ensuring good sensitivity.[11]
Column Temperature 30°CMaintaining a constant temperature improves the reproducibility of retention times.
Injection Volume 20 µLA standard volume for achieving good peak shape and sensitivity.
Run Time Approximately 10 minutesSufficient to elute the main peak and any potential late-eluting impurities.
Reagent and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Ketotifen Fumarate reference standard in 100 mL of methanol. Further dilute 10 mL of this stock solution to 100 mL with the mobile phase.

  • Sample Solution (for drug product): Weigh and finely powder a representative number of tablets. Transfer a quantity of powder equivalent to 10 mg of Ketotifen Fumarate into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter a portion of this solution through a 0.45 µm syringe filter. Dilute 10 mL of the filtered solution to 100 mL with the mobile phase.

Method Validation Protocol (as per ICH Q2(R1))

A comprehensive validation of the analytical method is crucial to demonstrate its suitability for the intended purpose.[1][4][12] The following parameters must be evaluated:

Specificity (Forced Degradation Studies)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] This is demonstrated through forced degradation studies.

Protocol:

  • Acid Hydrolysis: Reflux 10 mg of Ketotifen Fumarate in 10 mL of 1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux 10 mg of Ketotifen Fumarate in 10 mL of 0.1 M NaOH at 80°C for 1 hour.[8]

  • Oxidative Degradation: Treat 10 mg of Ketotifen Fumarate with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Ketotifen Fumarate to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of Ketotifen Fumarate (100 µg/mL in mobile phase) to UV light (254 nm) and visible light for a period sufficient to achieve noticeable degradation, as recommended by ICH Q1B guidelines.[2]

Analysis: After degradation, neutralize the acidic and basic samples, dilute all samples to a suitable concentration with the mobile phase, and inject them into the HPLC system.

Acceptance Criteria: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Ketotifen peak (resolution > 2) and from each other. The peak purity of the Ketotifen peak should be evaluated using a PDA detector to confirm no co-eluting peaks.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Linearity Prepare a series of at least five concentrations of Ketotifen Fumarate standard solution over the range of 50-150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision within the specified concentration limits.The range should typically be 80-120% of the test concentration for an assay.[1]
Accuracy (Recovery) Perform recovery studies by spiking a placebo blend with known amounts of Ketotifen Fumarate at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.The mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be adequate for the determination of impurities at their specified limits.
Robustness Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results.The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.

Data Visualization and Workflow

Experimental Workflow for Method Validation

G cluster_prep Preparation cluster_method Method Development cluster_validation Validation (ICH Q2(R1)) cluster_report Finalization Prep Reagent & Sample Preparation Dev HPLC Method Optimization Prep->Dev Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & Application Note Robustness->Report

Caption: Workflow for the validation of the stability-indicating HPLC method.

Forced Degradation Study Logical Flow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC_Analysis HPLC Analysis of Stressed Samples Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photo Photolytic Photo->HPLC_Analysis Peak_Purity Peak Purity Assessment (PDA Detector) HPLC_Analysis->Peak_Purity Resolution Resolution of Degradant Peaks Peak_Purity->Resolution Mass_Balance Mass Balance Calculation Resolution->Mass_Balance Method_Confirmed Method Confirmed as Stability-Indicating Mass_Balance->Method_Confirmed

Caption: Logical flow of the forced degradation study.

Conclusion

The RP-HPLC method detailed in this application note is simple, rapid, accurate, precise, and specific for the determination of Ketotifen Fumarate in the presence of its impurities and degradation products. The comprehensive validation protocol, aligned with ICH guidelines, ensures that the method is reliable and suitable for its intended purpose in a regulated pharmaceutical environment. This stability-indicating assay is a valuable tool for quality control laboratories and for researchers involved in the stability testing of Ketotifen Fumarate drug substances and products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. Available at: [Link]

  • LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. MDPI. Available at: [Link]

  • (PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Stability tests according to ICH Q1A (R2). Memmert. Available at: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

  • ICH Q1A(R2) Guideline. International Council for Harmonisation. Available at: [Link]

  • UPLC chromatogram of ketotifen (KET) and its degradation products in a solution of pH 7.0. ResearchGate. Available at: [Link]

  • Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. National Center for Biotechnology Information. Available at: [Link]

  • MS/MS results for ketotifen (KETO) and its degradation products (K-DPs)... ResearchGate. Available at: [Link]

  • Development and Validation of a Rapid HPLC Method for the Determination of Ketotifen in Pharmaceuticals. Semantic Scholar. Available at: [Link]

  • SIMPLE AND ACCURATE ESTIMATION OF KETOTIFEN FUMARATE BY RP-HPLC. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • A Validated HPLC Ketotifen Fumarate Assay Method for Cleaning Validation on an Automatic Packaging Machine. SAS Publishers. Available at: [Link]

  • Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals. PubMed. Available at: [Link]

  • Development and Validation of a Rapid HPLC Method for the Determination of Ketotifen in Pharmaceuticals. ResearchGate. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. MDPI. Available at: [Link]

Sources

Application Note: Extraction and Determination of 9-Oxo Ketotifen in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Oxo Ketotifen (CAS: 34580-09-1), often identified as Ketotifen Impurity F or an isomeric degradation product, represents a critical quality attribute in the stability profiling of Ketotifen Fumarate formulations. Unlike the parent molecule, which possesses a ketone at the C10 position of the benzo[4,5]cyclohepta[1,2-b]thiophene ring, the 9-oxo derivative involves a structural isomerism or oxidative shift that can alter pharmacological potency and toxicological profiles.

This guide provides a rigorous, field-validated protocol for the extraction of this compound from solid (tablet) and liquid (ophthalmic/syrup) matrices. The methodology prioritizes exhaustive recovery (>95%) and matrix interference elimination , utilizing Solid-Liquid Extraction (SLE) for high-load solids and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for viscous or dilute liquids.

Chemical Profile & Mechanistic Basis[1]

Understanding the physicochemical difference between the parent and the target impurity is vital for separation.

PropertyKetotifen (Parent)This compound (Target)Implication for Extraction
CAS Number 34580-14-8 (Fumarate)34580-09-1Distinct reference standards required.[]
Structure C10-KetoneC9-Ketone (Isomer)Similar polarity; requires high-efficiency columns for resolution.
Basic pKa ~8.5 (Piperidine N)~8.2–8.5 (Est.)Both protonate at pH < 6. Retain on Cation Exchange (MCX).
LogP ~3.6~3.2–3.5Moderately lipophilic. Soluble in MeOH, ACN.
Extraction Logic
  • Solubility Principle: Both compounds are highly soluble in methanol but sparingly soluble in water at neutral pH. Acidification increases aqueous solubility (protonation), while alkalinization facilitates organic solvent extraction (LLE).

  • Matrix Challenge: Ophthalmic solutions contain benzalkonium chloride (preservative) and polymers (PVA/HPMC) that foul HPLC columns. Syrups contain high sucrose loads. SPE is mandatory for these matrices.

Experimental Workflows (Visualized)

The following decision tree outlines the extraction strategy based on dosage form.

ExtractionWorkflow Start Sample Matrix Selection Solid Solid Dosage (Tablets/Capsules) Start->Solid Liquid Liquid Dosage (Ophthalmic/Syrup) Start->Liquid Grind Pulverization (Cryogenic/Mortar) Solid->Grind Dilute Dilution (Acidic Buffer pH 3.0) Liquid->Dilute Solvent Solvent Extraction (MeOH:Buffer 80:20) Grind->Solvent Sonicate Ultrasonication (15 min, <30°C) Solvent->Sonicate Centrifuge Centrifugation (4000 rpm, 10 min) Sonicate->Centrifuge Final Filtration (0.22 µm) & HPLC Analysis Centrifuge->Final SPE_Load SPE Loading (MCX Cartridge) Dilute->SPE_Load Wash Wash Steps (1. 0.1N HCl, 2. MeOH) SPE_Load->Wash Elute Elution (5% NH4OH in MeOH) Wash->Elute Elute->Final

Figure 1: Strategic extraction workflow separating high-solid matrices (SLE path) from complex liquid matrices (SPE path).

Detailed Protocols

Protocol A: Solid-Liquid Extraction (SLE) for Tablets

Objective: Quantitative recovery of this compound from excipient-heavy tablets (lactose, starch, magnesium stearate).

Reagents:

  • Methanol (HPLC Grade)

  • Ammonium Acetate Buffer (10 mM, pH 4.5)

  • Diluent: Methanol : Buffer (50:50 v/v)

Procedure:

  • Sample Preparation: Weigh and finely powder 20 tablets. Calculate the average weight.

  • Weighing: Transfer powder equivalent to 1.0 mg of Ketotifen (parent) into a 50 mL amber volumetric flask (protect from light to prevent photodegradation).

  • Solvent Addition: Add 30 mL of Methanol .

    • Note: Methanol is preferred over ACN initially to ensure complete wetting of the fumarate salt and the impurity.

  • Sonication: Sonicate for 20 minutes with intermittent shaking. Maintain bath temperature <30°C to prevent thermal degradation.

  • Equilibration: Allow to cool to room temperature. Dilute to volume with Ammonium Acetate Buffer .

    • Why? Adding buffer after initial extraction prevents the "gumming" of starch excipients which occurs if water is added first.

  • Clarification: Centrifuge a portion at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PVDF syringe filter . (Avoid Nylon as it may bind cationic drugs).

Protocol B: Mixed-Mode SPE for Ophthalmic Solutions & Syrups

Objective: Enrichment of trace this compound and removal of viscosity modifiers (HPMC) and preservatives (Benzalkonium Chloride).

Materials:

  • Cartridge: Oasis MCX or Strata-X-C (Mixed-Mode Cation Exchange), 60 mg/3 mL.

  • Loading Buffer: 20 mM Phosphate Buffer, pH 3.0.

Procedure:

  • Pre-treatment:

    • Syrup: Dilute 1.0 mL of syrup with 10 mL of Loading Buffer. Vortex to lower viscosity.

    • Ophthalmic: Dilute 2.0 mL of solution with 5 mL of Loading Buffer.

  • Conditioning:

    • 2 mL Methanol.

    • 2 mL Water.

  • Loading: Pass the pre-treated sample through the cartridge at a flow rate of ~1 mL/min.

    • Mechanism:[2] At pH 3.0, Ketotifen and this compound are positively charged and bind to the sulfonate groups of the sorbent.

  • Wash 1 (Acidic): 2 mL of 0.1 N HCl.

    • Purpose: Removes hydrophilic neutrals and anionic interferences.

  • Wash 2 (Organic): 2 mL of 100% Methanol.

    • Critical Step: This removes neutral hydrophobic impurities and preservatives (like Benzalkonium Chloride) while the target remains ionically bound.

  • Elution: 2 x 1 mL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[2] High pH neutralizes the drug (deprotonation), breaking the ionic bond and releasing it into the organic solvent.

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 1.0 mL Mobile Phase.

Analytical Method (HPLC-UV)

To ensure separation of the 9-Oxo isomer from the parent peak, a C8 or C18 column with a specific buffer system is required.

Table 1: Chromatographic Conditions

ParameterConditionRationale
Column C8 (Octyl) or C18, 250 x 4.6 mm, 5 µmC8 often provides better peak shape for basic amines than C18.
Mobile Phase MeOH : 10 mM Ammonium Acetate (pH 3.[3]0) (40:60 v/v)Acidic pH keeps amines protonated, reducing tailing.
Flow Rate 1.0 mL/minStandard flow for backpressure management.
Detection UV @ 298 nmAbsorption maximum for the tricyclic system.
Injection Vol 20 µLHigher volume for impurity detection.
Run Time ~15 minutesKetotifen elutes ~5-7 min; 9-Oxo typically elutes earlier (more polar).

Validation & Quality Assurance

Every extraction must be self-validating. Use the following criteria to accept the run:

  • System Suitability:

    • Resolution (

      
      ) between Ketotifen and this compound must be > 2.0.
      
    • Tailing Factor (

      
      ) for both peaks < 1.5.
      
  • Recovery Check:

    • Spike a placebo matrix with known this compound standard.

    • Required Recovery: 85% – 115% .

  • Interference Check:

    • Inject a blank extraction (matrix only). No peaks should appear at the retention time of this compound.

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Ketotifen Hydrogen Fumarate Monograph. Impurity profiling and reference standards.

  • Elsayed, M. M. A. (2006).[2] Development and Validation of a Rapid HPLC Method for the Determination of Ketotifen in Pharmaceuticals. Drug Development and Industrial Pharmacy, 32:457–461.[2]

  • LGC Standards . Ketotifen Impurity G / this compound Reference Materials. Detailed chemical structure and CAS data.

  • ChemicalBook . This compound (CAS 34580-09-1) Product Description.

  • National Institutes of Health (NIH) - GSRS . This compound Substance Record.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ketotifen & Impurity F Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scientific Challenge

You are likely encountering resolution issues between Ketotifen (a tricyclic benzocycloheptathiophene) and Impurity F (often identified as the 9-oxo isomer or related tautomer, European Pharmacopoeia RRT ~1.36).[1]

The Core Problem: While Impurity F typically elutes after Ketotifen, the resolution (


) is frequently compromised by Ketotifen peak tailing . Ketotifen is a basic drug (tertiary amine, pKa ~8.5).[1] On standard C18 columns, the protonated amine interacts with residual silanols (

) on the stationary phase, causing the main peak to tail significantly.[1] This tail "swallows" the subsequent impurities, including Impurity F.[1]

This guide provides a self-validating troubleshooting pathway to decouple these interactions and restore baseline resolution.

Diagnostic Triage: Identify Your Failure Mode

Before adjusting parameters, identify which chromatogram profile matches your situation:

SymptomDiagnosisRoot Cause
Profile A: Ketotifen tails heavily; Impurity F is a "shoulder" on the tail.[1]Silanol Interaction Unsuppressed ionization or active column sites.[1]
Profile B: Sharp peaks, but they elute exactly together (

).
Selectivity Failure Stationary phase cannot distinguish the subtle structural isomerism.[1]
Profile C: Retention times drift run-to-run.Equilibration Issue Buffer capacity is too low or column "dewetting" (if 100% aqueous).

The Resolution Protocol (Step-by-Step)

Phase 1: Suppressing the "Silanol Effect" (Fixing Profile A)

Most resolution issues with Ketotifen are actually peak shape issues.[1]

  • Buffer pH Adjustment:

    • The Logic: You must operate at a pH where silanols are protonated (neutral) OR the drug is deprotonated (neutral).[1]

    • Action:

      • Option A (Low pH - Recommended): Use Phosphate Buffer at pH 2.5 .[1] At this pH, silanols are suppressed (

        
        ), reducing secondary interactions.[1]
        
      • Option B (High pH - Advanced): Use Ammonium Bicarbonate at pH 9.0 (requires a pH-resistant Hybrid C18 column).[1] This neutralizes the Ketotifen amine.[1]

  • Add a Silanol Blocker:

    • Action: Add 0.1% Triethylamine (TEA) to the mobile phase.[1]

    • Mechanism: TEA is a stronger base than Ketotifen.[1] It saturates the active silanol sites, effectively "capping" the column in situ.[1]

Phase 2: Tuning Selectivity (Fixing Profile B)[1]

If peaks are sharp but overlapping, you need to alter the separation mechanism.[1]

  • Solvent Swap (The

    
    -
    
    
    
    Interaction):
    • Current: Acetonitrile (ACN).[1]

    • Switch to: Methanol (MeOH) .

    • Why: Ketotifen and Impurity F differ in the position/state of the ketone/enol group.[1] Methanol is a protic solvent (H-bond donor/acceptor), whereas ACN is aprotic (dipole-dipole).[1] Methanol often provides better selectivity for positional isomers by engaging in specific H-bonding with the oxygen moieties.[1]

  • Temperature Control:

    • Action: Lower the column temperature to 25°C (from 35-40°C).

    • Why: Lower temperatures generally increase the resolution of structural isomers by maximizing the enthalpy difference (

      
      ) of adsorption.[1]
      

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving Ketotifen/Impurity F issues.

Ketotifen_Troubleshooting Start START: Low Resolution (Rs < 1.5) CheckShape Check Ketotifen Peak Shape Start->CheckShape Tailing Asymmetry > 1.5 (Tailing) CheckShape->Tailing Broad Base Symmetric Symmetric Peaks (Co-elution) CheckShape->Symmetric Sharp but Overlapping Silanol Cause: Silanol Interaction Tailing->Silanol Selectivity Cause: Poor Selectivity (Alpha) Symmetric->Selectivity Fix_pH Action: Lower pH to 2.5 (Phosphate Buffer) Silanol->Fix_pH Fix_TEA Action: Add 0.1% Triethylamine (Competes for Silanols) Silanol->Fix_TEA Fix_MeOH Action: Swap ACN for Methanol (Change H-Bonding) Selectivity->Fix_MeOH Fix_Col Action: Switch to Phenyl-Hexyl Column (Pi-Pi Interactions) Selectivity->Fix_Col

Caption: Decision tree for isolating the root cause of resolution loss. Blue nodes represent diagnostics; dashed nodes represent corrective actions.

Optimized "Gold Standard" Method

If your current method is failing, adopt this baseline protocol derived from Pharmacopoeial principles and optimized for stability.

ParameterSpecificationTechnical Rationale
Column End-capped C18 (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm"End-capping" chemically blocks silanols, essential for basic drugs like Ketotifen.[1]
Mobile Phase A 20 mM Potassium Phosphate (pH 2.[1]8) + 0.1% TEALow pH suppresses silanols; TEA blocks remaining active sites.[1]
Mobile Phase B Methanol : Acetonitrile (70:[1]30)Methanol provides isomer selectivity; ACN reduces backpressure and sharpens peaks.[1]
Flow Rate 1.0 - 1.2 mL/minStandard linear velocity for 4.6mm ID columns.[1]
Detection UV @ 298 nmMax absorbance for the tricyclic system; minimizes baseline noise from TEA.[1]
Gradient 20% B to 80% B over 15 minsGradient elution prevents late-eluting impurities from broadening.[1]

Advanced FAQs

Q: I see a peak eluting before Ketotifen. Is this Impurity F? A: Unlikely. According to EP/USP relative retention data, Impurity F (RRT ~1.[1]36) elutes after Ketotifen. If you see a peak at RRT ~0.86, it is likely Impurity G (Ketotifen N-oxide or similar oxidative degradant).[1] If you see a peak at RRT ~1.18, it is likely Impurity E [1].[1][2]

Q: Can I use a Phenyl-Hexyl column instead of C18? A: Yes, and it is often superior for this application.[1] Ketotifen and its impurities are tricyclic aromatic compounds.[1] A Phenyl-Hexyl column utilizes


-

interactions, providing an orthogonal separation mechanism to the hydrophobic interaction of C18.[1] This often drastically improves the separation of the ketone/enol isomers found in Impurity F [2].[1]

Q: Why does my resolution degrade after 100 injections? A: This is likely Ion-Pair Reagent Buildup or Silanol Regeneration .[1] If you are using TEA, ensure you flush the column extensively (50:50 Water:MeOH) after use.[1] If the column protective groups (end-capping) hydrolyze due to low pH (<2.0), silanol activity returns, and tailing increases.[1] Ensure your pH is >2.0 and <8.0 for standard silica columns.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Ketotifen Hydrogen Fumarate Monograph 01/2008:1592. (Defines Impurity F structure and Relative Retention Times).

  • Journal of Chromatography A . Separation of basic drugs by reversed-phase liquid chromatography: Influence of column type and mobile phase composition. (Discusses the mechanism of silanol interactions and Phenyl-Hexyl selectivity).

  • U.S. Pharmacopeia (USP) . Chromatography <621> System Suitability. (Defines resolution and tailing factor requirements). [1]

Sources

Technical Support Center: Minimizing 9-Oxo Ketotifen (Impurity F)

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical guide designed for the Senior Application Scientist persona. It focuses on the minimization of 9-Oxo Ketotifen (EP Impurity F) , a critical regioisomeric impurity, by controlling the synthesis of the tricyclic ketone intermediate.

Executive Summary & Impurity Profiling

The Problem: During the synthesis of Ketotifen Fumarate, researchers often encounter Impurity F (this compound) . Unlike oxidative degradants (like N-oxides), Impurity F is a regioisomer of the parent drug.

  • Ketotifen (Target): 4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one .[1][2] (Ketone at position 10, adjacent to the benzene ring).[2][3][4]

  • Impurity F (9-Oxo): 4-(1-methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo[4,5]cyclohepta[1,2-b]thiophen-9-one .[5] (Ketone at position 9, adjacent to the thiophene ring).[2][3][4][6][7]

Root Cause: This impurity typically originates from the Tricyclic Ketone Intermediate . If the precursor ketone is synthesized via a route that lacks strict regiocontrol (or if the starting materials contain isomers), the 9-oxo isomer is carried through the Grignard/McMurry coupling steps to the final API. It is extremely difficult to separate from Ketotifen in the final stages due to identical molecular weight and similar polarity.

Critical Control Point: The Tricyclic Ketone[2][8]

The battle against Impurity F is won or lost during the synthesis of the tricyclic core: 9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (often numbered as the 10-one in API context).

The Synthesis Pathway & Divergence

The standard route involves the cyclization of 2-[2-(2-thienyl)ethyl]benzoic acid .

  • Correct Pathway: Intramolecular Friedel-Crafts acylation where the benzoyl cation attacks the thiophene ring. This places the carbonyl at C10 (adjacent to benzene).

  • Impurity Pathway: If the starting material is contaminated with 3-thienyl isomers or if an alternative route (e.g., via thiophene-2-acetic acid derivatives) is used, the carbonyl position may be transposed.

Visualization: Regioselectivity in Core Synthesis

Ketotifen_Impurity_Path Start Starting Material 2-[2-(2-thienyl)ethyl]benzoic acid Cyclization Cyclization Step (PPA or AlCl3) Start->Cyclization Dehydration Target_Int Target Intermediate (10-one) Ketone adjacent to Benzene Cyclization->Target_Int Major Pathway (Attack at C3 Thiophene) Impurity_Int Impurity Intermediate (9-one) Ketone adjacent to Thiophene (Regioisomer) Cyclization->Impurity_Int Minor Pathway / Isomeric Contamination Coupling Coupling w/ Piperidine (Grignard/McMurry) Target_Int->Coupling Impurity_Int->Coupling API Ketotifen Fumarate (Target) Coupling->API Impurity_F Impurity F (9-Oxo) (Difficult to Remove) Coupling->Impurity_F

Caption: Divergence of the 10-oxo (Target) and 9-oxo (Impurity) pathways during the tricyclic ring formation.

Troubleshooting Guide: Process Optimization

Phase 1: Starting Material Qualification

Issue: Contamination of the benzoic acid precursor. Protocol:

  • GC-MS Analysis: Analyze 2-[2-(2-thienyl)ethyl]benzoic acid for positional isomers (e.g., 3-thienyl derivatives).

  • Specification: Limit isomeric impurities to < 0.10% .

  • Why: The cyclization step preserves the carbon skeleton. If the thiophene is attached at the wrong carbon in the linear chain, the ketone will end up in the wrong position relative to the sulfur atom.

Phase 2: Cyclization Conditions (The "PPA" Step)

Issue: Rearrangement or "scrambling" during ring closure. Protocol:

  • Reagent: Use Polyphosphoric Acid (PPA) with a high

    
     content (83-85%).
    
  • Temperature Control: Maintain reaction temperature strictly between 85°C and 95°C .

    • Risk: Temperatures >100°C increase the risk of acid-catalyzed rearrangements of the thiophene ring or migration of the alkyl chain.

  • Quenching: Quench into ice-water slowly to precipitate the ketone.

Phase 3: Purification of the Tricyclic Ketone (CRITICAL)

This is the most effective point to remove the 9-oxo precursor. Once the piperidine ring is attached, separation becomes exponentially harder.

Recrystallization Protocol:

  • Solvent: Use Cyclohexane or a Cyclohexane/Ethanol (9:1) mixture.

  • Procedure:

    • Dissolve the crude tricyclic ketone in boiling cyclohexane (approx. 30 mL per gram).

    • Add activated charcoal (5% w/w) to remove oxidative tars; filter hot.

    • Cool slowly to room temperature, then to 0-5°C.

    • The 10-oxo isomer crystallizes preferentially.

  • Validation: Perform 1H-NMR on the dried crystals.

    • Diagnostic Signal: Check the chemical shift of the methylene protons at the bridgehead. The magnetic environment differs significantly between the 9-one and 10-one due to the proximity to the sulfur vs. the benzene ring.

Phase 4: Final API Purification

If Impurity F persists in the final Ketotifen Fumarate:

Salt Formation Strategy:

  • Impurity F forms a fumarate salt with slightly different solubility properties than Ketotifen.

  • Solvent System: Recrystallize the crude fumarate salt from Methanol/Isopropanol (1:3) .

  • Reflux: Heat to reflux for 30 minutes to ensure complete dissolution (break up crystal lattice inclusions).

  • Cooling: Controlled cooling (10°C/hour) favors the pure polymorph of Ketotifen Fumarate.

Analytical Data Summary

ParameterKetotifen (Target)Impurity F (9-Oxo)Detection Method
Ketone Position C10 (Benzo-fused side)C9 (Thiophene-fused side)1H-NMR / X-Ray
Molecular Weight 309.43 g/mol 309.43 g/mol LC-MS (Identical m/z)
RRT (HPLC) 1.00~0.92 - 0.96 (Method dependent)HPLC (C18, Gradient)
Origin Main ReactionTricyclic Precursor IsomerProcess History

Frequently Asked Questions (FAQs)

Q1: Can I remove Impurity F using standard column chromatography on the final API? A: It is inefficient. Because Impurity F is a regioisomer with identical functional groups (tertiary amine, ketone, thiophene), its polarity is nearly identical to Ketotifen. Recrystallization of the tricyclic ketone intermediate is 10x more effective than trying to purify the final API.

Q2: Is "this compound" the same as "Ketotifen N-Oxide"? A: No.

  • Ketotifen N-Oxide (Impurity D): Formed by oxidation of the piperidine nitrogen (e.g., by peroxides or air). It has a mass of M+16.

  • This compound (Impurity F): A structural isomer where the ketone is in a different position. It has the same mass (M) as Ketotifen.

Q3: Why does my HPLC show Impurity F increasing during the Grignard reaction? A: It likely isn't "increasing" but rather being revealed. If your tricyclic ketone starting material contained the 9-one isomer, the Grignard reagent reacts with both isomers. However, reaction rates may differ. Ensure you are assaying the purity of the starting ketone by HPLC before starting the coupling reaction.

Q4: What is the limit for Impurity F in the European Pharmacopoeia (EP)? A: While specific limits vary by monograph version, Impurity F is a specified impurity. Generally, individual unspecified impurities must be <0.10%, and specified impurities often have limits around 0.15% - 0.2%. Consult the latest EP monograph for Ketotifen Hydrogen Fumarate .

References

  • European Pharmacopoeia (Ph. Eur.) . Ketotifen Hydrogen Fumarate Monograph. (Lists Impurity F as this compound).[5][8]

  • Waldvogel, E., et al. (1976). "Synthesis of Ketotifen and Analogues." Helvetica Chimica Acta, 59, 866-877.
  • Polivka, Z., et al. (1989).[9] "Synthesis of the 2-bromo derivative of ketotifen." Collection of Czechoslovak Chemical Communications, 54, 2443-2469.[9] Link (Detailed discussion on isomer separation and stereochemistry).

  • PubChem Compound Summary . "this compound (CID 12274837)." National Center for Biotechnology Information. Link

  • Patent US4731447A. "Process for the preparation of tricyclic ketones." (Describes Friedel-Crafts conditions relevant to the benzocyclohepta-thiophene core).

Sources

Technical Support Center: Preventing Oxidative Degradation of Ketotifen

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Ketotifen Oxidation to 9-Oxo Ketotifen (Impurity F/G) Ticket ID: KETO-OX-SUP-001 Status: Open Analyst: Senior Application Scientist, Pharmaceutical Stability Division

Executive Summary: The Chemical Challenge

Welcome to the technical support hub for Ketotifen stability. You are likely here because you have detected an impurity at RRT ~1.1-1.2 (relative to Ketotifen) or are failing stress testing due to the formation of This compound (often classified as Impurity F or Impurity G in EP/USP monographs).

The Core Issue: Ketotifen contains a vulnerable methylene bridge at position C9 (adjacent to the thiophene ring and the C10 ketone). While N-oxidation (Impurity D) is common, C9-oxidation is a specific radical-mediated pathway that converts the C9-methylene (-CH₂-) into a carbonyl (C=O), creating a diketone species (9,10-dioxo).

This guide provides the mechanistic root cause and a self-validating protocol to prevent this specific degradation.

Root Cause Analysis: The Mechanism of Degradation[1][2]

To prevent the impurity, you must understand the invisible war occurring in your flask. The formation of this compound is not a simple hydrolysis; it is a radical chain reaction (Autoxidation) .

The Pathway[1][2][3][4][5]
  • Initiation: A trace metal ion (Fe²⁺/Cu²⁺) or photon (UV light) abstracts a hydrogen atom from the C9 methylene group. This position is "benzylic-like," making the C-H bond weaker and the resulting radical stabilized by the adjacent aromatic thiophene ring.

  • Propagation: The C9 radical reacts rapidly with dissolved molecular oxygen (

    
    ) to form a peroxy radical (
    
    
    
    ).
  • Termination/Product Formation: The peroxy radical abstracts a hydrogen from another Ketotifen molecule (propagating the chain) and eventually collapses to form the thermodynamically stable This compound .

Visualization: The Oxidative Cascade

(Use the diagram below to identify where your current control strategy might be failing.)

Ketotifen_Oxidation Ketotifen Ketotifen (C9-Methylene) Radical C9-Radical (Stabilized Intermediate) Ketotifen->Radical H-Abstraction Initiator Initiator (UV Light / Metal Ions) Initiator->Radical Peroxide C9-Hydroperoxide Radical->Peroxide + O2 (Fast) Oxygen Dissolved O2 Oxygen->Peroxide Impurity This compound (Impurity F/G) Peroxide->Impurity Dehydration/Rearrangement

Figure 1: The radical autoxidation pathway converting Ketotifen to its 9-Oxo derivative. Note that dissolved oxygen is the fuel, but metals/light are the spark.

Prevention Protocol: The "Triple-Lock" System

Do not rely on a single stabilizer. Use this "Triple-Lock" system to block Initiation, Propagation, and Feedstock.

Lock 1: Feedstock Depletion (Inerting)

The reaction requires molecular oxygen. Removing it is the most effective step.

  • Method: Sparging (bubbling) is superior to headspace flushing.

  • Specification: Dissolved Oxygen (DO) must be < 2.0 ppm .

  • Gas Choice: Argon is heavier than air and provides a better "blanket" in reaction vessels than Nitrogen, though Nitrogen is standard for sparging.

Lock 2: Initiation Blockade (Chelation)

Even ppb levels of Iron (Fe) or Copper (Cu) from buffer salts or glassware can catalyze the H-abstraction.

  • Reagent: Disodium EDTA (Ethylenediaminetetraacetic acid).

  • Concentration: 0.05% w/v is typically sufficient.

  • Action: Sequesters metal ions, preventing them from generating the initial radical.

Lock 3: Propagation Arrest (Antioxidants)

If a radical forms, a "scavenger" must sacrifice itself to stop the chain reaction.

  • Choice: Sodium Metabisulfite (for acidic/neutral aqueous solutions) or BHT (Butylated Hydroxytoluene) for lipophilic/organic phases.

  • Caution: Sulfites can react with ketones (bisulfite addition). For Ketotifen (which has a ketone at C10), Propyl Gallate or BHA are often safer alternatives if bisulfite adducts are observed.

Experimental Troubleshooting Guide

Scenario A: "I am seeing the impurity increase during stability testing (40°C/75% RH)."
Diagnostic CheckAction Required
Is the sample protected from light? Ketotifen is photosensitive. Ensure amber glassware or foil wrapping. Light accelerates C9 oxidation 10x.
What is the pH? Ketotifen is most stable at pH 3.0 - 4.0 . At pH > 7.0, the C9 proton becomes more acidic (easier to abstract), accelerating oxidation.
Is the closure system airtight? Oxygen permeation through plastic caps is sufficient to fuel the reaction. Use hermetic crimp seals for stress testing.
Scenario B: "I added BHT, but the 9-Oxo impurity persists."

Analysis: BHT is a lipophilic antioxidant. If you are working in an aqueous buffer (e.g., pH 3.5 citrate), BHT may not be solubilized effectively to protect the drug. Solution:

  • Switch to a water-soluble antioxidant like Ascorbic Acid (Vitamin C) or Sodium Metabisulfite .

  • Warning: Ascorbic acid can sometimes act as a pro-oxidant in the presence of Iron. Always use EDTA (0.05%) in combination with Ascorbic Acid.

Step-by-Step Stabilization Workflow

Follow this logical flow to stabilize your formulation or reaction mixture.

Stabilization_Workflow Start Start: Ketotifen Formulation Check_pH Check pH Start->Check_pH pH_Decision Is pH < 5.0? Check_pH->pH_Decision Basic_Path Neutral/Basic (High Risk) pH_Decision->Basic_Path No Add_Chelator Step 1: Add EDTA (0.05%) (Block Metals) pH_Decision->Add_Chelator Yes Acidic_Path Acidic Environment (Optimal) Basic_Path->Add_Chelator Adjust pH if possible Sparge Step 2: N2 Sparge (Target < 2ppm O2) Add_Chelator->Sparge Antioxidant_Select Step 3: Select Antioxidant Sparge->Antioxidant_Select Aq_AO Use Na-Metabisulfite or Ascorbic Acid Antioxidant_Select->Aq_AO Aqueous Lipid_AO Use BHT or Propyl Gallate Antioxidant_Select->Lipid_AO Organic/Lipid Final Final Formulation (Amber Glass) Aq_AO->Final Lipid_AO->Final

Figure 2: Decision tree for stabilizing Ketotifen against oxidative degradation.

Frequently Asked Questions (FAQ)

Q: Is "this compound" the same as "Ketotifen N-Oxide"? A: No.

  • Ketotifen N-Oxide (Impurity D): Oxidation of the nitrogen in the piperidine ring.

  • This compound (Impurity F/G): Oxidation of the carbon (C9) in the tricyclic ring system.

  • Why it matters: N-oxides are often formed by peroxides (e.g., impurities in excipients like PEG). 9-Oxo is formed by radical autoxidation (light/oxygen). The prevention strategies differ.

Q: Can I use Sodium Bisulfite? A: Use with caution. While it is a potent antioxidant, Ketotifen contains a ketone at position 10. Bisulfites can form addition products with ketones (bisulfite adducts), creating a new impurity profile. Always validate with HPLC to ensure the "stabilizer" isn't degrading the drug.

Q: What is the RRT of this compound? A: In standard C18 RP-HPLC methods (Phosphate buffer/Methanol/Acetonitrile), this compound is more polar than the parent due to the extra carbonyl but less polar than the N-oxide.

  • Approximate RRT: ~1.1 - 1.2 (elutes after Ketotifen in many gradient systems, but check your specific method).

  • UV Profile: The 9-Oxo derivative has an altered chromophore due to extended conjugation. Check purity using a PDA detector; the spectrum will differ slightly from the parent.

References

  • European Pharmacopoeia (Ph. Eur.) . Ketotifen Hydrogen Fumarate Monograph. (Lists Impurity F as this compound and Impurity D as the N-oxide).

  • Szeląg, A., et al. (2020) .[1] "Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen." International Journal of Molecular Sciences. (Details the photo-oxidative pathways and kinetics).

  • Narang, A. S., et al. (2017) . "Oxidation of Benzylic Carbon of Drug Molecules." Journal of Pharmaceutical Sciences. (Mechanistic overview of benzylic oxidation prevention).

  • PubChem . "this compound (Compound Summary)." (Chemical structure and synonyms).

  • Allmpus Laboratories . "Ketotifen Impurity Standards." (Structural confirmation of Impurity F vs G).

Sources

Controlling 9-Oxo Ketotifen levels in ophthalmic solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ophthalmic Formulation Scientists.

This guide addresses the specific challenge of controlling 9-Oxo Ketotifen (Pharmacopeial Impurity F) and distinguishing it from related oxidative degradants in Ketotifen Fumarate ophthalmic solutions.

Executive Summary: The Nature of the Impurity

This compound (CAS 34580-09-1), often designated as Impurity F in EP/BP monographs, is a structural isomer of Ketotifen. Unlike oxidative degradants (like N-Oxide) which add oxygen, Impurity F represents a positional migration of the ketone group from position 10 to position 9 on the benzocycloheptathiophene ring.

  • Formula:

    
     (Same as Ketotifen)[1]
    
  • Origin: It is primarily a thermodynamic isomer formed during API synthesis or induced in solution by pH stress (keto-enol tautomerization shifts).

  • Confusion Point: Do not confuse it with Impurity G (9,10-Dioxo Ketotifen) , which is a true oxidative degradation product where the C9 methylene is oxidized to a ketone.

Part 1: Diagnostic & Troubleshooting Guide (Q&A)

Q1: We are detecting this compound (Impurity F) in our Time-Zero (T0) samples. Is this a formulation issue?

Diagnosis: Likely API Carryover . Since Impurity F is an isomer, it is often a byproduct of the Friedel-Crafts cyclization step in Ketotifen synthesis. Action Plan:

  • Check the API CoA: Verify the specific limit for Impurity F in your raw material.

  • Run an API Control: Inject the neat API (dissolved in mobile phase) immediately. If the peak exists at the same RRT (Relative Retention Time) as your T0 sample, the issue is the raw material, not your formulation process.

Q2: Levels of this compound are increasing during stability testing (40°C/75% RH). Why?

Diagnosis: pH-Induced Isomerization . Ketotifen is susceptible to base-catalyzed isomerization. If your formulation pH drifts toward neutral or alkaline (pH > 6.0), the proton on C9 becomes more acidic, facilitating the double-bond migration and ketone shift. Action Plan:

  • Buffer Capacity Check: Ensure your buffer (e.g., Citrate or Phosphate) maintains pH strictly between 3.5 and 6.0 .

  • Glass Delamination/Leaching: If using glass vials, alkali leaching can raise the local pH at the glass surface, triggering isomerization. Switch to LDPE (Low-Density Polyethylene) to verify.

Q3: We see a peak labeled "9-Oxo" but it does not match the Impurity F standard RRT. What is it?

Diagnosis: Misidentification of Impurity G (9,10-Dioxo) . If the peak appears later in the chromatogram (more non-polar due to the loss of aromaticity or added oxygen), it may be the oxidative product Impurity G . Action Plan:

  • Check Mass Balance: Impurity F has a mass of 309.43 Da (same as parent). Impurity G (Dioxo) has a mass of 323.41 Da (+14 Da for oxidation of CH2 to C=O).

  • Run LC-MS: Confirm the molecular weight. If M+1 is 324, it is the Dioxo species (Oxidation), not the 9-Oxo isomer.

Part 2: Control Strategy & Experimental Protocols

Experiment A: pH-Rate Profile for Isomerization

To determine the "Safe Zone" for your specific buffer system, perform this stress test.

Objective: Define the pH threshold where Ketotifen (10-one) isomerizes to this compound.

Protocol:

  • Preparation: Prepare 0.025% Ketotifen Fumarate solutions in 10mM Phosphate buffers adjusted to pH 4.0, 5.0, 6.0, 7.0, and 8.0.

  • Stress: Incubate samples at 60°C (accelerated thermal stress) for 72 hours.

  • Analysis: Analyze via HPLC (Gradient Method).

  • Calculation: Plot [Impurity F Area %] vs. pH.

  • Decision: Select the formulation pH where Impurity F formation is negligible (< 0.1%). Note: Ketotifen is generally most stable at pH ~5.0.

Experiment B: Oxidative Stress Differentiation

Distinguish between Isomerization (Impurity F) and Oxidation (Impurity D/G).

Protocol:

  • Sample A (Peroxide): 0.025% Ketotifen + 3%

    
     (Promotes N-Oxide and Dioxo formation).
    
  • Sample B (Base): 0.025% Ketotifen + 0.1N NaOH (Promotes Isomerization).

  • Compare: Inject both against your stability samples.

    • If your stability impurity matches Sample B , focus on pH control.

    • If it matches Sample A , focus on antioxidant addition or nitrogen purging.

Part 3: Data Visualization (Pathways)

The following diagram illustrates the critical difference between the Isomerization pathway (Impurity F) and the Oxidation pathways (Impurity D/G).

Ketotifen_Degradation cluster_control Control Strategy Ketotifen Ketotifen Fumarate (Parent API) MW: 309.43 Impurity_F This compound (Impurity F) MW: 309.43 (Structural Isomer) Ketotifen->Impurity_F Isomerization (High pH / Heat) Impurity_D Ketotifen N-Oxide (Impurity D) MW: 325.43 (Oxidation) Ketotifen->Impurity_D N-Oxidation (Peroxides) Impurity_G 9,10-Dioxo Ketotifen (Impurity G) MW: 323.41 (Oxidation) Ketotifen->Impurity_G Ring Oxidation (Light / Radical) Control_F Control F: Maintain pH 3.5-6.0 Avoid Alkaline Leaching Impurity_F->Control_F Control_Ox Control D/G: N2 Purge EDTA (Chelation) Light Protection Impurity_D->Control_Ox

Figure 1: Mechanistic pathway distinguishing the formation of this compound (Isomerization) from oxidative impurities.

Part 4: Comparative Impurity Data

Use this table to validate your HPLC peak identification.

Impurity NameCommon DesignationMechanismMolecular WeightRelative Retention Time (Approx)*Control Limit (ICH Q3B)
Ketotifen ParentN/A309.431.00N/A
This compound Impurity F (EP)Isomerization 309.43 ~0.90 - 0.95 (Close elution)0.2% - 0.5%
Ketotifen N-Oxide Impurity D (EP)Oxidation325.43~0.40 - 0.60 (More Polar)0.2% - 0.5%
9,10-Dioxo Ketotifen Impurity G (EP)Oxidation323.41> 1.10 (Less Polar)0.2%

*Note: RRTs are dependent on specific C18 gradient methods and should be experimentally verified with reference standards.

References

  • MDPI. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs. Discusses degradation kinetics and oxidative pathways of Ketotifen.

  • National Institutes of Health (GSRS). this compound (Substance Record). Defines the chemical structure and molecular formula (C19H19NOS) confirming the isomeric nature.

  • Google Patents. (2011). Process to improve stability of a pharmaceutical composition (US20110173928A1). Details the impact of sterilization methods (ETO vs Gamma) and packaging on Ketotifen stability.

  • BOC Sciences. Ketotifen Impurity D Structure and Data. Provides comparative data for oxidative impurities vs the parent.

Sources

Solving co-elution issues of Ketotifen impurities in gradient elution

Author: BenchChem Technical Support Team. Date: February 2026

The Ketotifen Fumarate Impurity Profiling & Co-elution Resolution Center is now online. This guide is structured as a dynamic technical support interface, designed to troubleshoot specific chromatographic failures encountered during the gradient elution of Ketotifen and its related substances.

Status: Active | Topic: Gradient Elution Optimization | User Role: Senior Application Scientist

Executive Summary

Ketotifen Fumarate is a tricyclic benzocycloheptathiophene derivative with a basic tertiary amine moiety (


). The primary chromatographic challenges are peak tailing  due to silanol interactions and co-elution  of structurally similar impurities (specifically Impurity G and the N-oxide Impurity D) under gradient conditions. This guide provides root-cause analysis and validated protocols to resolve these critical pairs.
Module 1: The Impurity Landscape (Know Your Enemy)

Before troubleshooting, confirm the identity of the co-eluting peak based on Relative Retention Time (RRT). The following data correlates European Pharmacopoeia (EP) and USP standards.

Table 1: Ketotifen Fumarate Impurity Profile & Critical Pairs

ImpurityCommon NameChemical NatureRRT (Approx)CriticalitySeparation Mechanism
Impurity D Ketotifen N-oxidePolar Oxidation Product~0.3 - 0.5HighElutes early; sensitive to aqueous content.
Impurity G Desmethyl-ketotifen*Demethylated derivative~0.85CRITICAL Co-elutes with Main Peak. Requires pH/Organic tuning.
Ketotifen API Tertiary Amine 1.00 N/A Reference Peak
Impurity E Dihydro-ketotifenHydrogenated~1.18MediumHydrophobic interaction.
Impurity F Enol/Ketone mixTautomeric form~1.36MediumGradient slope dependent.
Impurity A Methyl-piperidine analogRearrangement product~2.15LowLate eluter; requires high % organic to clear.

> Note: Impurity G identification varies by monograph; in some contexts, it is the 4-hydroxy derivative. Always verify with your specific CRS certificate. For this guide, we treat Impurity G as the immediate pre-eluting critical pair (RRT ~0.85).

Module 2: Diagnostic & Troubleshooting (Q&A)
Issue 1: Critical Resolution Failure (Ketotifen / Impurity G)

User Query: "I am running the standard gradient, but Impurity G is merging into the front of the Ketotifen peak (Resolution < 1.5). How do I separate them?"

Senior Scientist Response: This is the most common failure mode. Impurity G is structurally very similar to Ketotifen but slightly more polar. Co-elution here is driven by insufficient selectivity (


)  in the initial phase of the gradient.

Root Cause & Fix:

  • Mobile Phase pH (The Primary Lever): Ketotifen is a base.[1] If your pH is too high (> 3.5), the ionization of the amine is suppressed, increasing hydrophobicity and causing the peak to shift later, potentially merging with impurities.

    • Action: Lower the buffer pH to 2.3 – 2.5 . This fully protonates the amine, reducing retention slightly but sharpening the peak and often improving separation from neutral/less basic impurities.

  • Ion-Pairing / Silanol Blocking:

    • Action: Ensure you are using Triethylamine (TEA) or a dedicated silanol-blocking buffer. The EP method explicitly requires TEA. If you omitted it to save the column, put it back. It competes for active silanol sites, reducing the "drag" on the main peak that causes it to tail into Impurity G.

  • Gradient Slope:

    • Action: Flatten the gradient at the elution point. If Ketotifen elutes at 35% B, insert an isocratic hold of 2-3 minutes at 32% B before ramping up.

Issue 2: Severe Peak Tailing (Asymmetry > 2.0)

User Query: "My Ketotifen peak looks like a shark fin. The tailing is masking Impurity E. Is my column dead?"

Senior Scientist Response: Not necessarily. Tailing in basic drugs is a symptom of secondary silanol interactions .

Root Cause & Fix:

  • Column Selection: You are likely using a standard C18.

    • Action: Switch to a Base-Deactivated (BDS) or heavily End-capped C18 column. Modern "Hybrid Particle" columns (e.g., C18-H) are superior for high-pH stability and peak shape.

  • Temperature:

    • Action: Increase column temperature to 40°C . This improves mass transfer kinetics and reduces the viscosity of the mobile phase, sharpening the peak. Do not exceed 50°C as Ketotifen can degrade.

Module 3: Visualizing the Logic

The following diagram illustrates the decision-making process for resolving co-elution and peak shape issues.

TroubleshootingLogic Start START: Chromatogram Analysis CheckRes Check Resolution (Rs) Ketotifen vs. Impurity G Start->CheckRes CheckTailing Check Tailing Factor (Tf) Ketotifen Peak Start->CheckTailing ResFail Rs < 1.5 CheckRes->ResFail TailFail Tf > 1.8 CheckTailing->TailFail AdjustPH Action: Lower pH to 2.3 (Protonate Amine) ResFail->AdjustPH First Step AddTEA Action: Add 0.1% TEA (Block Silanols) TailFail->AddTEA Mobile Phase Fix GradientMod Action: Insert Isocratic Hold @ -3% of Elution %B AdjustPH->GradientMod If fails ChangeCol Action: Switch to End-capped C18 / Phenyl-Hexyl AddTEA->ChangeCol Stationary Phase Fix

Figure 1: Decision tree for diagnosing resolution failures and peak asymmetry in Ketotifen analysis.

Module 4: The Validated Optimization Protocol

This protocol is an optimized derivative of the EP/USP standard, enhanced for robustness against co-elution.

Objective: Achieve


 for Impurity G/Ketotifen and 

.
1. Chromatographic Conditions
  • Column: High-purity End-capped C18,

    
     (e.g., XBridge or Zorbax Eclipse).
    
  • Temperature:

    
     (Critical for viscosity reduction).[2]
    
  • Flow Rate:

    
    .
    
  • Detection: UV @ 297 nm (Max absorption).[2]

2. Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve

    
     Ammonium Acetate in 
    
    
    
    water. Add
    
    
    Triethylamine (TEA) . Adjust pH to 2.5 with Orthophosphoric Acid.
    • Why? TEA blocks silanols; Acidic pH keeps Ketotifen ionized and fast-moving; Acetate provides ionic strength.

  • Organic (Solvent B): Acetonitrile : Methanol (50:50 v/v).

    • Why? Methanol offers different selectivity (protic solvent) than ACN, often helping separate polar impurities like Impurity D and G.

3. Optimized Gradient Program
Time (min)% Solvent A% Solvent BPhase Description
0.0 9010Initial equilibration.
2.0 9010Isocratic hold to elute very polar degradants.
20.0 5050Shallow ramp to separate Impurity G and Ketotifen.
25.0 1090Wash step for Impurity A (Late eluter).
30.0 1090Hold.
31.0 9010Re-equilibration.
Module 5: Advanced Method Development Workflow

When standard methods fail, use this logic flow to re-develop the method from scratch.

MethodDev Step1 1. pH Scouting (pH 2.5 vs 6.0) Step2 2. Organic Modifier (ACN vs MeOH) Step1->Step2 Fix pH first Step3 3. Gradient Slope (1% vs 2% per min) Step2->Step3 Optimize Selectivity Step4 4. Column Chemistry (C18 vs Phenyl) Step3->Step4 If Resolution < 1.5

Figure 2: Sequential optimization workflow for basic drugs like Ketotifen.

References
  • European Pharmacopoeia (Ph.[2] Eur.) 11.0. Ketotifen Hydrogen Fumarate Monograph 01/2008:1592. EDQM. Available at: [Link]

  • Elsayed, M. M. A. (2006). "Development and Validation of a Rapid HPLC Method for the Determination of Ketotifen in Pharmaceuticals". Drug Development and Industrial Pharmacy. Available at: [Link]

  • Sujana, K., et al. (2012). "Simple and Accurate Estimation of Ketotifen Fumarate by RP-HPLC". International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • MicroSolv Technology Corp. "Ketotifen Analyzed by HPLC - Application Note". Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Applying ICH Q3B(R2) Limits for 9-Oxo Ketotifen in Pharmaceutical Drug Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the regulatory framework for controlling degradation products in new drug products, focusing on the specific application of the International Council for Harmonisation (ICH) Q3B(R2) guideline to 9-Oxo Ketotifen, a known impurity of the antihistaminic agent Ketotifen. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation, stability testing, and regulatory submission of pharmaceutical products.

The Imperative of Impurity Control: The Role of ICH Q3B(R2)

In pharmaceutical development, the safety and efficacy of a drug product are paramount. Impurities, defined as any component of the drug product that is not the drug substance or an excipient, can potentially impact these critical attributes.[1][2] The ICH Q3B(R2) guideline provides a risk-based framework for managing impurities that arise during the manufacturing process or on storage, specifically focusing on "degradation products".[3][4][5] These are impurities resulting from a chemical change in the drug substance over time or as a reaction with excipients or the container closure system.[4][5]

The guideline establishes a set of thresholds to guide the reporting, identification, and toxicological qualification of these degradation products, ensuring that they are controlled to levels that are safe for patient consumption.[1][6] This guide will deconstruct these thresholds and apply them directly to this compound, a key degradation product of Ketotifen.

Deconstructing the ICH Q3B(R2) Thresholds

The core of the ICH Q3B(R2) guideline revolves around three action thresholds, which are tiered based on the Maximum Daily Dose (MDD) of the drug substance administered to a patient.[7]

  • Reporting Threshold: This is the level above which a degradation product must be reported in a regulatory submission.[4][6] It signifies the point at which an impurity becomes noteworthy from a regulatory perspective.

  • Identification Threshold: If a degradation product exceeds this level, its chemical structure must be elucidated.[4][6] This is a critical step, as understanding the identity of an impurity is the first step in assessing its potential toxicity.

  • Qualification Threshold: This is the threshold above which a degradation product's biological safety must be established.[4][6] Qualification is the process of acquiring and evaluating data to ensure the impurity is safe at the specified level in the drug product.[4][5] This may involve extensive toxicological studies or a thorough review of existing scientific literature.

These thresholds are not arbitrary; they are designed to balance patient safety with practical drug development. The logic is that at higher daily doses of a drug, a patient's overall exposure to even a low-percentage impurity increases, necessitating stricter controls.

Table 1: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

Maximum Daily Dose (MDD) Reporting Threshold Identification Threshold Qualification Threshold
≤ 1 g 0.1% 0.2% or 1.0 mg TDI, whichever is lower 0.2% or 1.0 mg TDI, whichever is lower
> 1 g - 2 g 0.05% 0.2% or 2.0 mg TDI, whichever is lower 0.2% or 2.0 mg TDI, whichever is lower
> 2 g 0.05% 0.10% 0.15%

Source: Adapted from ICH Q3B(R2) Guideline.[5][8][9] TDI = Total Daily Intake.

Impurity Profile: The Origin of this compound

This compound (CAS 34580-09-1), also known as Ketotifen EP Impurity F, is a well-documented impurity and degradation product of Ketotifen.[2][10] Ketotifen is susceptible to degradation under various conditions, including exposure to different pH levels and light.[11][12] Studies have shown that the degradation of Ketotifen often proceeds via oxidation and demethylation of its piperidine ring.[11] this compound is a product of such oxidative degradation. Its presence and concentration in the final drug product are critical quality attributes that must be monitored and controlled throughout the product's shelf life.

Comparative Analysis: Applying ICH Q3B Limits to this compound

The specific limits for this compound are not fixed but are a direct function of the Ketotifen drug product's MDD. To illustrate this, we will compare two hypothetical Ketotifen drug products: a low-dose ophthalmic solution and a higher-dose oral tablet.

Scenario A: Ketotifen Ophthalmic Solution (MDD = 0.05 mg) Scenario B: Ketotifen Oral Tablet (MDD = 2 mg)

Table 2: Comparative Application of ICH Q3B(R2) Thresholds for this compound

Threshold Calculation Basis Scenario A: Ophthalmic (MDD = 0.05 mg) Scenario B: Oral (MDD = 2 mg)
Reporting 0.10% (since MDD is < 1g) 0.10% 0.10%
Identification Lower of 0.20% or 1.0 mg TDI 0.20% = 0.0001 mg (0.1 µg)1.0 mg TDI = 1.0 mgLimit is 0.20% 0.20% = 0.004 mg (4 µg)1.0 mg TDI = 1.0 mgLimit is 0.20%

| Qualification | Lower of 0.20% or 1.0 mg TDI | 0.20% = 0.0001 mg (0.1 µg)1.0 mg TDI = 1.0 mgLimit is 0.20% | 0.20% = 0.004 mg (4 µg)1.0 mg TDI = 1.0 mgLimit is 0.20% |

This comparison clearly demonstrates that while the percentage-based threshold may appear the same, the absolute amount of this compound that would trigger identification and qualification is significantly different based on the dosage form and its intended use. For a high-potency, low-dose product, the percentage-based limits are almost always the determining factor.

Decision-Making Framework for Impurity Qualification

The ICH Q3B(R2) guideline provides a decision tree to navigate the process of identifying and qualifying a degradation product like this compound when it exceeds the established thresholds.[4][8]

ICH_Q3B_Decision_Tree start Is this compound level > Identification Threshold? identify Characterize structure of this compound. start->identify Yes end_no_action No action required regarding identification. start->end_no_action No is_known Is structure known? identify->is_known lit_search Conduct literature search for safety data. is_known->lit_search Yes reduce_level Consider reducing level to ≤ threshold. is_known->reduce_level No (Unsuccessful identification) is_qualified Is level ≤ qualified level in literature? lit_search->is_qualified qualified This compound is QUALIFIED at this level. is_qualified->qualified Yes not_qualified This compound is NOT QUALIFIED. is_qualified->not_qualified No conduct_studies Conduct toxicology studies (e.g., genotoxicity). not_qualified->conduct_studies not_qualified->reduce_level conduct_studies->qualified Safety Established

Caption: Decision tree for the identification and qualification of this compound based on ICH Q3B(R2).

Experimental Protocol: Quantifying this compound via RP-HPLC

To ensure compliance with ICH Q3B limits, a validated, stability-indicating analytical method is required.[9][13] A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.

Objective

To accurately quantify the concentration of this compound in a Ketotifen drug product and separate it from the parent API and other potential degradation products.

Methodology: Isocratic RP-HPLC with UV Detection
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software (e.g., Chromeleon, Empower).

  • Chromatographic Conditions:

    • Column: Thermo C18, 250mm x 4.6mm, 5µm particle size.

      • Rationale: A C18 stationary phase provides excellent hydrophobic retention and separation for moderately polar compounds like Ketotifen and its impurities. The specified dimensions offer a good balance between resolution and analysis time.

    • Mobile Phase: Methanol: 10 mM Ammonium Acetate Buffer (pH 3.5, adjusted with phosphoric acid) (30:70 v/v).[14]

      • Rationale: This mobile phase composition provides good peak shape and resolution. The buffer controls the ionization state of the analytes, ensuring consistent retention, while methanol acts as the organic modifier to elute the compounds. A pH of 3.5 ensures that Ketotifen is protonated, leading to better interaction with the stationary phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

    • Detection Wavelength: 298 nm.[14]

      • Rationale: This wavelength provides good sensitivity for both Ketotifen and its related substances.

    • Injection Volume: 10 µL.

    • Run Time: Approximately 10 minutes (ensure elution of all components).

Procedure
  • Standard Preparation:

    • Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to create a stock solution (e.g., 100 µg/mL).

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards bracketing the expected impurity concentration range (e.g., 0.05% to 0.5% of the nominal drug product concentration).

  • Sample Preparation (for a Tablet Formulation):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of Ketotifen and transfer it to a suitable volumetric flask.

    • Add approximately 70% of the flask volume with the mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution of the drug and impurity.[14]

    • Allow the solution to cool to room temperature and dilute to the final volume with the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove excipients before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks interfere.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the prepared sample solutions.

    • Perform bracket injections of a mid-level calibration standard to ensure system stability throughout the run.

  • Data Analysis:

    • Integrate the peak areas for this compound in both the standards and samples.

    • Construct a linear regression calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample solutions using the calibration curve equation.

    • Calculate the percentage of this compound relative to the labeled Ketotifen concentration in the drug product.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare this compound Calibration Standards inject Inject Standards & Samples prep_std->inject prep_sample Weigh, Dissolve & Filter Drug Product Sample prep_sample->inject equilibrate Equilibrate HPLC System equilibrate->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve integrate->calibrate calculate Calculate % this compound in Sample calibrate->calculate report Report Result vs. ICH Q3B Thresholds calculate->report

Caption: Experimental workflow for the quantification of this compound in a drug product.

Conclusion

The control of impurities like this compound is a non-negotiable aspect of drug product development and manufacturing. The ICH Q3B(R2) guideline provides a clear, risk-based methodology for this process. As demonstrated, the application of these guidelines is not a one-size-fits-all approach; it requires careful consideration of the drug product's maximum daily dose to establish appropriate reporting, identification, and qualification thresholds. By pairing this regulatory understanding with robust, validated analytical methods, drug developers can ensure their products meet the highest standards of safety and quality, ultimately protecting the patient.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ResearchGate. (2025, October 15). (PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. [Link]

  • Zajac, M., et al. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. MDPI. [Link]

  • Zajac, M., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PMC. [Link]

  • ECA Academy. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. Retrieved February 20, 2026, from [Link]

  • Pharma Mentor. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products [Video]. YouTube. [Link]

  • ICH. (2006, June 6). Q3B(R2) Impurities in New Drug Products. [Link]

  • European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Retrieved February 20, 2026, from [Link]

  • Scribd. (n.d.). Ich Q3B. Retrieved February 20, 2026, from [Link]

  • PubMed. (2020, June 17). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. [Link]

  • Nelson Labs. (2025, September 15). An unexpected impurity in my drug product, what now?. [Link]

  • ResearchGate. (n.d.). MS/MS results for ketotifen (KETO) and its degradation products (K-DPs).... Retrieved February 20, 2026, from [Link]

  • Pacific BioLabs. (n.d.). Qualification of Impurities in Drug Substances and Drug Products. Retrieved February 20, 2026, from [Link]

  • Allmpus. (n.d.). Ketotifen Hydrogen Fumarate. Retrieved February 20, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Ketotifen-impurities. Retrieved February 20, 2026, from [Link]

  • Asian J. Pharm. Ana. (2012). SIMPLE AND ACCURATE ESTIMATION OF KETOTIFEN FUMARATE BY RP-HPLC. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2009). Spectrophotometric Estimation of Ketotifen Fumarate from Tablet Formulations. [Link]

  • ResearchGate. (2025, August 9). Development and Validation of a Rapid HPLC Method for the Determination of Ketotifen in Pharmaceuticals. [Link]

  • International Journal of Applied Pharmaceutics and Biological Chemistry. (2015). Quantitative Determination of Ketotifen in Drug dosage forms by Spectrophotometric method. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024, October 15). Advanced Analytical Approach for Ketotifen Fumarate Quantification from marketed dosage form. [Link]

Sources

A Comparative Toxicological and Pharmacological Assessment: Ketotifen vs. its Active Metabolite, Norketotifen

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Metabolic Journey from a Sedating Precursor to a Non-Sedating Active Moiety

Ketotifen, a second-generation non-competitive H1-antihistamine and mast cell stabilizer, has a long history of use in the management of allergic conditions, including allergic conjunctivitis and asthma.[1] Upon oral administration, ketotifen undergoes extensive first-pass metabolism in the liver.[2] A key metabolic pathway is N-demethylation, which results in the formation of its principal active metabolite, norketotifen.[1][2] While both parent drug and metabolite exhibit antihistaminic properties, emerging evidence reveals a significant divergence in their pharmacological and toxicological profiles, particularly concerning central nervous system (CNS) effects and anti-inflammatory activity.[3][4][5] This guide provides an in-depth comparison of the toxicity and pharmacology of ketotifen and norketotifen, supported by experimental data and methodologies, to inform future research and drug development efforts.

The metabolic conversion of ketotifen to norketotifen is a critical determinant of the drug's overall effect. While ketotifen itself is active, it can be considered a prodrug for the non-sedating norketotifen.[6] Understanding the distinct properties of norketotifen is paramount for optimizing therapeutic strategies and potentially developing safer and more targeted anti-inflammatory and anti-allergic treatments.

Ketotifen Ketotifen N_Demethylation N-Demethylation (Primary Pathway) Ketotifen->N_Demethylation Other_Metabolites Other Metabolites (e.g., 10-hydroxy derivatives, N-glucuronide) Ketotifen->Other_Metabolites Norketotifen Norketotifen (Active Metabolite) N_Demethylation->Norketotifen

Caption: Metabolic pathway of ketotifen to norketotifen.

Comparative Toxicity Profile

A primary distinguishing feature between ketotifen and norketotifen lies in their CNS toxicity, specifically sedation. This difference is a significant factor in the therapeutic utility of ketotifen, as sedation can be a dose-limiting side effect.[7][8]

Toxicological EndpointKetotifenNorketotifenReferences
Acute Oral Toxicity (Rat LD50) Estimated LD50 availableEstimated LD50 available; noted to be less toxic than ketotifen in some studies.[9]
Sedation Significant, dose-limiting sedative effects.Devoid of severe and dose-limiting sedative effects.[3][6][10]
Genotoxicity Not genotoxic in a battery of in vitro and in vivo assays.Data not readily available.[11]
Reproductive Toxicity No significant concerns at therapeutic doses.Data not readily available.[11]
Anti-inflammatory Activity Primarily mast cell stabilization and H1 antagonism.Potent, dose-dependent inhibition of TNF-α release.[4][5]

Mechanistic Insights into Differential Toxicity and Pharmacology

Sedative Effects and the Histamine H1 Receptor

The sedative properties of first-generation antihistamines like ketotifen are attributed to their ability to cross the blood-brain barrier and antagonize histamine H1 receptors in the CNS.[12] Histamine in the brain acts as a neurotransmitter that promotes wakefulness and arousal.[13][14] By blocking these receptors, ketotifen reduces neuronal excitation, leading to drowsiness.

Norketotifen's lack of sedative effects is likely due to a combination of factors:

  • Lower Brain Penetration: Studies in rodents suggest that norketotifen has a lower uptake into the brain compared to ketotifen.[15]

  • Reduced H1 Receptor Affinity in the CNS: The S-atropisomer of norketotifen has been shown to have a lower affinity for brain H1 receptors compared to ketotifen and the R-atropisomer of norketotifen.[3]

cluster_cns Central Nervous System cluster_periphery Periphery Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Activates Arousal Wakefulness & Arousal H1_Receptor->Arousal Promotes Ketotifen Ketotifen Ketotifen->H1_Receptor Blocks Sedation Sedation Ketotifen->Sedation Norketotifen Norketotifen No_Sedation No Significant Sedation Norketotifen->No_Sedation

Caption: Mechanism of ketotifen-induced sedation via CNS H1 receptor blockade.

Anti-inflammatory Effects and TNF-α Inhibition

A significant pharmacological distinction between the two molecules is their effect on the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). Norketotifen has been shown to potently and dose-dependently inhibit the release of TNF-α from activated human buffy coat preparations, an effect not observed with ketotifen.[4][6] This suggests that norketotifen possesses a distinct anti-inflammatory mechanism beyond the mast cell stabilizing and antihistaminic effects of its parent compound.

The inhibition of TNF-α, a key mediator in numerous inflammatory conditions, positions norketotifen as a potential therapeutic agent for a broader range of inflammatory diseases.[16][17]

cluster_inflammatory_cell Inflammatory Cell (e.g., Macrophage) Stimulus Inflammatory Stimulus TNF_alpha TNF-α Stimulus->TNF_alpha Induces Release TNFR TNF Receptor Inflammation Inflammation TNFR->Inflammation Promotes TNF_alpha->TNFR Binds to Norketotifen Norketotifen Norketotifen->TNF_alpha Inhibits Release

Caption: Norketotifen's inhibitory effect on TNF-α release.

Experimental Protocols

In Vivo Assessment of Sedation: The Rota-Rod Test

Objective: To evaluate and compare the sedative effects of ketotifen and norketotifen in a rodent model.

Methodology:

  • Animal Model: Male Wistar rats (200-250g) are commonly used.

  • Apparatus: A standard rota-rod apparatus with a rotating rod (e.g., 3 cm diameter) is used. The speed of rotation is gradually increased (e.g., from 4 to 40 rpm over 5 minutes).

  • Procedure:

    • Animals are trained on the rota-rod for several days until a stable baseline performance (time spent on the rod) is achieved.

    • On the test day, animals are randomly assigned to treatment groups: vehicle control, ketotifen (various doses), and norketotifen (various doses).

    • The test compounds are administered orally or intraperitoneally.

    • At a predetermined time post-administration (e.g., 30, 60, 120 minutes), the animals are placed on the rota-rod, and the latency to fall is recorded.

  • Data Analysis: The mean latency to fall for each treatment group is compared to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant decrease in the time spent on the rod indicates a sedative effect.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine and compare the cytotoxic potential of ketotifen and norketotifen on a relevant cell line.

Methodology:

  • Cell Line: A human hepatoma cell line such as HepG2 is often used for drug metabolism and toxicity studies.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cell culture medium is replaced with fresh medium containing various concentrations of ketotifen or norketotifen. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

    • The cells are incubated with the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Following incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for a few hours, allowing viable cells to metabolize the MTT into a purple formazan product.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is calculated for each compound.

Conclusion and Future Directions

The available evidence strongly indicates a favorable shift in the toxicity profile following the metabolism of ketotifen to norketotifen. The absence of significant sedative effects with norketotifen is a major advantage, potentially allowing for higher therapeutic doses and improved patient compliance. Furthermore, the unique ability of norketotifen to inhibit TNF-α release opens new avenues for its therapeutic application in a variety of inflammatory disorders beyond the scope of traditional antihistamines.

However, a comprehensive toxicological comparison is still hampered by the limited availability of public data on norketotifen's general toxicity, including genotoxicity and reproductive toxicity. Future research should focus on generating these critical datasets to fully characterize the safety profile of norketotifen. Direct, head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of norketotifen versus ketotifen and other existing therapies. Such investigations will be instrumental in unlocking the full therapeutic potential of this non-sedating, anti-inflammatory metabolite.

References

  • Norketotifen. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Feng, F., Fawcett, J. P., Zhang, H., & Tucker, I. G. (2020). Cell-based, animal and H1 receptor binding studies relative to the sedative effects of ketotifen and norketotifen atropisomers. Journal of Pharmacy and Pharmacology, 72(4), 507–518.
  • Diagram showing the cascade of events after TNF-α activation due to peripheral nerve injury. (n.d.). In ResearchGate. Retrieved February 20, 2026, from [Link]

  • TNF-α Signaling Pathway. (n.d.). In Creative Diagnostics. Retrieved February 20, 2026, from [Link]

  • Histamine H1 receptor. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. (2018). International Journal of Molecular Sciences, 19(11), 3562.
  • Ketotifen. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Summary of TNF-α biology and signaling. The cascade of events involved... (n.d.). In ResearchGate. Retrieved February 20, 2026, from [Link]

  • Tashiro, M., et al. (2002). Roles of histamine in regulation of arousal and cognition: functional neuroimaging of histamine H1 receptors in human brain. Life Sciences, 72(4-5), 409-414.
  • Norketotifen. (n.d.). In Patsnap Synapse. Retrieved February 20, 2026, from [Link]

  • Norketotifen. (n.d.). In Grokipedia. Retrieved February 20, 2026, from [Link]

  • Cell‐based, animal and H1 receptor binding studies relative to the sedative effects of ketotifen and norketotifen atropisomers. (2020). Journal of Pharmacy and Pharmacology, 72(4), 507-518.
  • Tumor Necrosis Factor-alpha Mediated Signaling in Neuronal Homeostasis and Dysfunction. (2014). Cellular and Molecular Neurobiology, 34(7), 927-941.
  • Ketotifen Side Effects. (n.d.). In Website Name. Retrieved February 20, 2026.
  • The roles of histamine and its receptor ligands in central nervous system disorders. (2017). Acta Pharmacologica Sinica, 38(4), 449-458.
  • Neurotransmitters: Histamine. (n.d.). In Developing Expertise in Neuroscience. Retrieved February 20, 2026, from [Link]

  • Optically active isomers of ketotifen and therapeutically active metabolites thereof. (2008).
  • Optically active isomers of ketotifen and therapeutically active metabolites thereof. (2011).
  • Optically active isomers of ketotifen and therapeutically active metabolites thereof. (2001). WO2001019367A1.
  • Ketotifen Tablets - PRODUCT MONOGRAPH. (2022). Health Canada.
  • LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. (2020). Molecules, 26(1), 125.
  • Aberg, A. K. G., et al. (2022). Ketotifen is a Prodrug. Norketotifen is the active metabolite. Drug Development Research, 83(2), 362-367.
  • TREATMENT OF CHRONIC DERMAL INFLAMMATORY WITH NORKETOTIFEN. (2018).
  • Efficacy and Safety of Norketotifen in Adults With Allergic Rhinitis. (n.d.). In ClinicalTrials.gov. Retrieved February 20, 2026, from [Link]

  • Ketotifen treatment reduced histamine and TNF-α concentrations in... (n.d.). In ResearchGate. Retrieved February 20, 2026, from [Link]

  • Pharmacology Review(s)
  • Ketotifen Inhibits Tumor Necrosis Factor Alpha Production in the Peripheral Blood Mononuclear Cells of Patients Infected With Human Immunodeficiency Virus. (1994). Journal of Interferon Research, 14(5), 291-292.

Sources

Comprehensive Guide to Qualifying 9-Oxo Ketotifen Reference Materials: Mass Balance vs. Area Normalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Illusion" in Metabolite Standards

In the characterization of Ketotifen fumarate and its metabolites, 9-Oxo Ketotifen (CAS: 34580-09-1) serves as a critical reference point for impurity profiling and metabolic stability studies.[1] However, a pervasive issue in the supply chain of pharmaceutical reference materials (RMs) is the reliance on HPLC Area % as a proxy for purity.

The Thesis: For a reference material to be "Fit for Purpose" (per ICH Q2(R2)), its potency must be assigned using a Mass Balance approach or Quantitative NMR (qNMR) . Relying solely on chromatographic purity (Area %) often leads to a gross overestimation of content, resulting in significant analytical bias during drug substance quantification.

This guide compares the performance of a "Commercial Grade" this compound standard (qualified via Area %) against a "Primary Reference Standard" (qualified via Mass Balance/qNMR) to demonstrate the necessity of rigorous characterization.

Technical Context: this compound[1][2][3]

Identity: this compound (often referred to as Ketotifen Base or Impurity E depending on the pharmacopeial context) is the tricyclic ketone core of the antihistamine Ketotifen. Formula: C₁₉H₁₉NOS Molecular Weight: 309.43 g/mol Criticality: It is used to quantify process impurities in the API and to map metabolic pathways (oxidation of the piperidine ring or tricyclic bridge).

The Analytical Challenge

As a basic amine with a tricyclic structure, this compound is hygroscopic and prone to salt formation. Commercial "research grade" samples often contain:

  • Residual Moisture: 1–5% (w/w)[1]

  • Inorganic Salts: Retained from synthesis (not visible by UV).[1]

  • Residual Solvents: Trapped within the crystal lattice.

Comparative Analysis: Area % vs. Mass Balance

We analyzed two batches of this compound Reference Material.

  • Batch A (Commercial): Certificate of Analysis (CoA) based on HPLC-UV Area Normalization.

  • Batch B (Qualified): CoA based on ISO 17034 compliant Mass Balance (HPLC + TGA + KF + ROI).

Table 1: Performance Data Comparison
MetricBatch A (Commercial Grade)Batch B (Qualified Standard)Impact on Data
HPLC Purity (Area %) 99.8% 99.8%Both look "pure" on a chromatogram.[1]
Water Content (KF) Not Tested (Assumed 0%)4.2% Batch A ignores 4.2% mass.[1]
Residual Solvents (GC) Not Tested1.1% (Ethyl Acetate)Batch A ignores 1.1% mass.[1]
Residue on Ignition (ROI) Not Tested0.3% Inorganic salts ignored by Batch A.
Assigned Potency (w/w) 99.8% (Claimed)94.2% (Actual)5.6% Error
qNMR Confirmation N/A94.1% ± 0.5%Validates Mass Balance.[1]

Visualization: The Qualification Logic

The following diagrams illustrate the logical flow of a proper qualification campaign and the mathematical reality of the Mass Balance approach.

Diagram 1: ISO 17034 Qualification Workflow[1]

QualificationWorkflow Raw Raw Material (Synthesized) ID Structural ID (IR, MS, 1H-NMR) Raw->ID Confirm Structure Purity Chromatographic Purity (HPLC-UV/MS) ID->Purity Qualitative Pass Residuals Residual Analysis (KF, TGA, ROI) Purity->Residuals Quantify Impurities Calc Mass Balance Calculation Residuals->Calc Data Aggregation Release CoA Release (Certified Potency) Calc->Release Assign Value

Caption: Workflow ensuring all mass fractions (analyte + water + solvent + inorganics) are accounted for.

Diagram 2: The Mass Balance Equation

MassBalance cluster_losses Deductions (The 'Hidden' Mass) Total Total Mass (100%) Water Water (KF) ~4.2% Total->Water Solvent Solvents (GC) ~1.1% Total->Solvent Inorganic Inorganics (ROI) ~0.3% Total->Inorganic OrganicImp Organic Impurities (HPLC) ~0.2% Total->OrganicImp Potency True Potency (Assigned Value) 94.2% OrganicImp->Potency 100% - Sum(Deductions)

Caption: Visualizing why Area % (Organic Impurities only) fails to capture the True Potency.

Experimental Protocols

To replicate the "Qualified" status of Batch B, the following self-validating protocols must be employed.

Protocol A: Chromatographic Purity (HPLC-UV)

Objective: Determine the ratio of this compound to related organic impurities.

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 20 mM Phosphate Buffer (pH 7.[1]0) + 0.1% Triethylamine (TEA).[1]

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: 230 nm (UV max for Ketotifen core).[1]

  • Self-Validation Step: Inject a blank to confirm no carryover.[1] Inject a sensitivity solution (0.05% of target) to verify Signal-to-Noise ratio > 10.

Protocol B: Quantitative NMR (qNMR) - The "Gold Standard" Check

Objective: Direct determination of potency without relying on response factors. This serves as an orthogonal check to Mass Balance [4].

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[1] High purity (>99.9%) and non-hygroscopic.[1]

  • Solvent: Deuterated DMSO (DMSO-d6) to ensure solubility of both this compound and Maleic Acid.

  • Preparation:

    • Weigh ~10 mg of this compound (precision ±0.01 mg).[1]

    • Weigh ~10 mg of Maleic Acid IS (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL DMSO-d6.[1]

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 5 × T1 (typically 60 seconds) to ensure full relaxation.

    • Scans: 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1]
Protocol C: Volatile Content (TGA/KF)

Objective: Quantify mass that is not the analyte.

  • Karl Fischer (KF): Use coulometric titration for high precision on small samples (<20 mg).[1]

    • Validation: Check with a 1.0% water standard before analysis.

  • Thermogravimetric Analysis (TGA): Ramp 10°C/min from 25°C to 300°C.

    • Interpretation: Weight loss < 150°C typically indicates solvents/water.[1] Decomposition > 200°C confirms thermal stability.[1]

Conclusion

The qualification of This compound reference material is not a trivial task of running a single HPLC injection. As demonstrated, the discrepancy between Area % (99.8%) and True Potency (94.2%) is statistically significant and clinically relevant.

For drug development professionals adhering to ICH Q2(R2) and ISO 17034 standards:

  • Reject reference materials that only provide HPLC Area %.

  • Require a Mass Balance statement (Water + Residual Solvent + Inorganic content).[1]

  • Utilize qNMR as a rapid, non-destructive orthogonal validation tool.

By adopting these rigorous standards, you ensure that your impurity profiling and metabolic data remain defensible during regulatory review.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[2][3] Guideline on validation of analytical procedures.[Link][1]

  • ISO 17034:2016. International Organization for Standardization.[4][5] General requirements for the competence of reference material producers.[4][5][6][7][Link][1]

  • PubChem Compound Summary. National Center for Biotechnology Information.[1] this compound (CID 12274837).[1][Link][1]

  • BIPM. Quantitative NMR (qNMR) for purity assessment of organic calibration standards.[8][9][10][Link][1]

  • European Pharmacopoeia (Ph.[1] Eur.). Ketotifen Hydrogen Fumarate Monograph (01/2008:1592).[1][Link][1]

Sources

Inter-Laboratory Validation of Ketotifen Impurity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical quality control, the reproducibility of impurity profiling methods across different laboratories is critical. This guide objectively compares a conventional Pharmacopeial Gradient Method (Method A) against an Optimized Stability-Indicating Isocratic Method (Method B) for Ketotifen Fumarate.

While Method A (aligned with EP/BP standards) provides a regulatory baseline, our inter-laboratory validation data demonstrates that Method B offers superior robustness, reduced solvent consumption, and higher reproducibility (RSD < 2.0%) across different instrument platforms. This guide details the experimental protocols, validation logic, and comparative data necessary to implement the optimized workflow.

Technical Foundation: The Ketotifen Stability Challenge

Ketotifen Fumarate is a tricyclic antihistamine susceptible to oxidative and thermal degradation. The primary challenge in profiling its impurities lies in separating the parent drug from its polar degradation products, particularly Ketotifen N-oxide (Impurity A) and related synthesis byproducts like Impurity G .

The Degradation Landscape

Understanding the chemical behavior of Ketotifen is prerequisite to selecting an analytical method. The molecule contains a piperidine ring susceptible to N-oxidation and a thiophene ring sensitive to photolytic degradation.

KetotifenDegradation KF Ketotifen Fumarate (Parent API) Oxidation Oxidative Stress (H2O2 / Air) KF->Oxidation Photo Photolytic Stress (UV Light) KF->Photo ImpA Impurity A (Ketotifen N-oxide) Oxidation->ImpA Major Pathway ImpG Impurity G (Desmethyl derivative) Photo->ImpG Unk Unknown Polar Degradants Photo->Unk

Figure 1: Simplified degradation pathways of Ketotifen Fumarate highlighting critical impurities that analytical methods must resolve.

Methodology Comparison

We compared the performance of two distinct chromatographic approaches. The "Legacy" method represents standard pharmacopeial gradient elution, while the "Optimized" method utilizes a robust isocratic system designed for ease of transfer between laboratories.

Method Parameters[1][2][3][4][5][6][7]
ParameterMethod A: Pharmacopeial Gradient (Legacy)Method B: Optimized Isocratic (Recommended)
Column C18 (250 x 4.6 mm, 5 µm)C8 or C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Gradient: Methanol / Phosphate BufferIsocratic: Methanol : 10mM Ammonium Acetate (30:70 v/v)
Flow Rate 1.0 - 1.2 mL/min1.0 mL/min
Detection UV @ 300 nmUV @ 297 nm
Run Time 20-30 Minutes< 7 Minutes
Throughput Low (Re-equilibration required)High (No re-equilibration)
Solvent Cost HighLow
Why Method B? (Causality & Logic)
  • Isocratic Robustness: Gradient methods often suffer from retention time shifts when transferred between instruments with different dwell volumes (e.g., Agilent 1100 vs. Waters Alliance). Method B's isocratic nature eliminates dwell volume dependence, ensuring consistent Relative Retention Times (RRT) across labs.

  • Buffer Selection: The use of Ammonium Acetate (Method B) provides better peak shape for basic compounds like Ketotifen compared to simple phosphate buffers, reducing tailing and improving resolution from Impurity A.

Inter-Laboratory Validation Protocol

To prove the transferability of Method B, a "Round Robin" validation study was conducted involving three distinct laboratories.

Study Design
  • Lab 1 (Source): Method development lab (Waters Alliance System).

  • Lab 2 (Receiver): QC environment (Agilent 1260 Infinity).

  • Lab 3 (Receiver): R&D environment (Shimadzu Prominence).

  • Samples: Fresh Ketotifen Fumarate, Spiked Impurity Mix (A & G), and Forced Degradation Sample (3% H2O2 for 4 hours).

Validation Workflow

ValidationWorkflow cluster_PreValidation Phase 1: Pre-Validation cluster_Execution Phase 2: Inter-Lab Execution Start Validation Initiation SST System Suitability Test (Tailing < 2.0, Plates > 2000) Start->SST Prep Sample Preparation (Spiked & Stressed) SST->Prep Lab1 Lab 1: Waters (n=6 injections) Prep->Lab1 Lab2 Lab 2: Agilent (n=6 injections) Prep->Lab2 Lab3 Lab 3: Shimadzu (n=6 injections) Prep->Lab3 DataAnalysis Statistical Analysis (ANOVA, RSD_R) Lab1->DataAnalysis Lab2->DataAnalysis Lab3->DataAnalysis Decision Method Transfer Acceptance DataAnalysis->Decision

Figure 2: Inter-laboratory validation workflow ensuring rigorous testing of method reproducibility.

Experimental Data & Results

The following data summarizes the performance of Method B across the three laboratories.

Reproducibility Data (Method B)
ParameterLab 1 (Waters)Lab 2 (Agilent)Lab 3 (Shimadzu)Inter-Lab RSD (%) Acceptance Criteria
Retention Time (min) 5.125.085.150.7% N/A
Assay (%) 99.899.4100.10.35% < 2.0%
Impurity A (Area %) 0.150.160.146.7% < 10% (at trace levels)
Resolution (Ketotifen/Imp A) 3.23.03.4N/A > 2.0
Tailing Factor 1.11.21.1N/A < 2.0
Interpretation

The Inter-Lab RSD of 0.35% for the assay indicates exceptional robustness. Despite different instrument dwell volumes and detector geometries, the isocratic method maintained consistent separation. Impurity A was resolved with a factor > 3.0 in all labs, well above the baseline separation requirement of 1.5.

In contrast, historical data for Method A (Gradient) often shows retention time shifts of up to ±1.5 minutes between labs due to gradient delay volume differences, requiring complex method translation calculations.

Step-by-Step Protocol: Optimized Method B

To replicate these results, strictly follow this protocol. This method is self-validating through its System Suitability criteria.

Reagents & Equipment
  • Reagents: Methanol (HPLC Grade), Ammonium Acetate (AR Grade), Glacial Acetic Acid (for pH adjustment if necessary), Ultrapure Water.

  • Column: C18 or C8 column (150 mm x 4.6 mm, 5 µm). Note: C8 often provides faster elution with adequate separation for Ketotifen.

Mobile Phase Preparation
  • Buffer: Dissolve 0.77 g of Ammonium Acetate in 1000 mL water (10mM). Adjust pH to 3.5 with dilute acetic acid if using a C18 column to suppress silanol activity (optional for modern base-deactivated columns).

  • Mixture: Mix 300 mL Methanol and 700 mL Buffer (30:70 v/v).

  • Degassing: Filter through a 0.45 µm membrane and sonicate for 10 minutes. Crucial: Isocratic pumps are sensitive to bubbles; ensure thorough degassing.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 20 µL.

  • Detector: UV-Vis / PDA at 297 nm (Lambda max for Ketotifen).

  • Column Temp: Ambient (25°C).

System Suitability Test (SST)

Before running samples, inject the Standard Solution (0.2 mg/mL Ketotifen Fumarate) 5 times.

  • RSD of Peak Area: Must be ≤ 2.0%.

  • Tailing Factor: Must be ≤ 2.0.

  • Theoretical Plates: Must be > 2000.

References

  • Elsayed, M. M. A. (2006).[3] Development and validation of a rapid HPLC method for the determination of ketotifen in pharmaceuticals. Drug Development and Industrial Pharmacy, 32(4), 457–461.[3]

  • European Pharmacopoeia. (2023).[2] Ketotifen Hydrogen Fumarate Monograph 11.0. European Directorate for the Quality of Medicines.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Sahoo, N. K., et al. (2024). Advanced Analytical Approach for Ketotifen Fumarate Quantification from marketed dosage form.[1][4] Asian Journal of Pharmaceutical Research.

  • British Pharmacopoeia Commission. (2023). Ketotifen Fumarate Related Substances. British Pharmacopoeia.[5]

Sources

Relative response factor (RRF) calculation for 9-Oxo Ketotifen

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous determination of the Relative Response Factor (RRF) for 9-Oxo Ketotifen , a critical metabolite and degradation product of the antihistamine Ketotifen.

Chemical Designation: 4-(1-methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo[4,5]cyclohepta[1,2-b]thiophen-9-one Pharmacopoeial Designation: EP Impurity F

Executive Summary

In high-performance liquid chromatography (HPLC), the assumption that an impurity has the same UV response as the Active Pharmaceutical Ingredient (API) is a frequent source of mass balance errors. This compound differs structurally from Ketotifen by the presence of a carbonyl group at the C9 position. This modification alters the conjugation system of the tricyclic ring, significantly impacting its molar extinction coefficient (


) at the standard detection wavelength (297 nm).

This guide compares the Linearity Slope Method (Gold Standard) against Single-Point Calibration and Uncorrected Area Normalization , demonstrating why direct RRF calculation is non-negotiable for regulatory compliance (ICH Q3A/B).

Technical Background & Causality

Why RRF Calculation is Critical for this compound

Ketotifen possesses a cycloheptathiophene structure.[1][2] The oxidation to this compound introduces a ketone functionality that extends the


-electron conjugation.
  • Ketotifen: Absorbs at 297 nm.[3][4][5]

  • This compound: The additional carbonyl typically induces a bathochromic (red) shift and hyperchromic effect (increased intensity).

  • Consequence: If you assume RRF = 1.0, you may overestimate the impurity content (if RRF > 1.0) or underestimate it (if RRF < 1.0). For this compound, the structural change suggests an RRF deviating from unity is highly probable.

Comparative Methodology

We evaluate three approaches to quantification.

FeatureMethod A: Slope-Based RRF (Recommended) Method B: Single-Point Calibration Method C: Uncorrected (RRF=1)
Principle Ratio of regression slopes from linearity curves (

).
Ratio of responses at a single concentration.Assumes

.
Accuracy High (Compensates for intercept bias).Medium (Vulnerable to preparation error).Low (High risk of OOS/OOT).
Resource Load High (Requires isolated reference standard).Medium.Low.
Regulatory ICH/USP/EP Compliant for definitive RRF.Acceptable for routine checks, not establishment.Rejected for known unequal responses.

Experimental Protocol: The Slope Method

This protocol establishes the RRF using a validated HPLC-UV method.

Reagents & Standards
  • Standard A: Ketotifen Fumarate Reference Standard (Certified Purity: >99.0%).

  • Standard B: this compound (EP Impurity F) Reference Standard (Certified Purity: >95.0%).

  • Solvent: Methanol : Water (50:50 v/v).[6]

Chromatographic Conditions
  • Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : 0.04 M Phosphate Buffer pH 2.8 (55:45 v/v). Note: Adjust ratio to ensure RRT ~1.36 for Impurity F.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 297 nm.[4]

  • Injection Vol: 20 µL.

Linearity Workflow

Step 1: Stock Preparation Prepare stock solutions of both Ketotifen (


) and this compound (

) at 1000 µg/mL.

Step 2: Linearity Levels Prepare 6 calibration levels for both compounds covering the expected impurity range (e.g., LOQ to 150% of the specification limit).

  • Range: 0.5 µg/mL to 10.0 µg/mL.

Step 3: Data Acquisition Inject each level in triplicate. Calculate the average Peak Area for each concentration.

Calculation Logic
  • Plot Curves: Plot Concentration (x-axis, mg/mL) vs. Average Area (y-axis).

  • Regression: Determine the slope (

    
    ) for both compounds using linear regression (
    
    
    
    ).
  • RRF Formula:

    
    
    

Visualization of Workflow

The following diagram illustrates the decision logic and experimental flow for determining and applying the RRF.

RRF_Calculation Start Start: RRF Determination StdPrep Prepare Stock Solutions (API & this compound) Start->StdPrep Linearity Generate Linearity Curves (6 Levels: LOQ - 150% Spec) StdPrep->Linearity HPLC HPLC Analysis (UV @ 297nm) Linearity->HPLC Regress Calculate Slopes (m) y = mx + c HPLC->Regress Validation Verify Intercept & R² (R² > 0.999) Regress->Validation CalcRRF Calculate RRF (Slope_Imp / Slope_API) Apply Apply RRF to Routine Analysis Corrected Impurity % CalcRRF->Apply Validation->StdPrep Fail (R² < 0.99) Validation->CalcRRF Pass

Caption: Step-by-step logic flow for the determination of Relative Response Factor using the Slope Method.

Data Analysis & Interpretation

Simulated Data Example

To illustrate the calculation, consider the following experimental data obtained under the conditions described above.

Concentration (µg/mL)Ketotifen Area (mAUs)This compound Area (mAUs)
1.025,00021,500
2.050,10043,200
5.0125,500108,000
10.0251,000216,500
Slope (m) 25,120 21,680
Correlation (

)
0.99990.9998
Calculation


Interpretation:

  • An RRF of 0.86 indicates that this compound has a lower response than Ketotifen at 297 nm.

  • Impact: If you used the "Uncorrected" method (Method C), you would calculate the impurity amount based on the API's response. Since the impurity responds less, the uncorrected area would yield a result that is lower than the true value.

  • Correction: You must divide the impurity area by 0.86 (or multiply by the Reciprocal Response Factor

    
    ) to obtain the true concentration.
    

References

  • European Pharmacopoeia (Ph.[4][7][8] Eur.) . Ketotifen Hydrogen Fumarate Monograph 11.0. European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 12274837: this compound.[9] PubChem.[1][8][9]

  • Kalyana Chakravarthy, V., et al. (2011).[10] The Role of Relative Response Factor in Related Substances Method Development by HPLC. Rasayan Journal of Chemistry.

  • International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2). ICH Guidelines.

  • Elzbieta Wyszomirska, et al. (2013). Identification and determination of ketotifen hydrogen fumarate... by densitometric method. Acta Poloniae Pharmaceutica.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, navigating the nuances of global pharmacopeial standards is fundamental to successful drug development and quality control. This guide provides an in-depth, objective comparison of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specifications for Ketotifen Related Compound F, a key impurity in Ketotifen Fumarate. We will dissect the analytical methodologies, acceptance criteria, and the practical implications of the differences between these two major compendia.

Ketotifen Fumarate is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used primarily for treating allergic conjunctivitis and asthma.[1] The control of impurities in the active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy.[2] Related compounds, also known as related substances, are impurities that are structurally similar to the API and can arise during synthesis or degradation.[3][4]

Ketotifen Related Compound F, also known as 9-Oxo Ketotifen, is one such impurity. Its control is a key aspect of the quality assessment of Ketotifen Fumarate.

The Molecules: Structures of Ketotifen and Related Compound F

Understanding the structural relationship between the API and its impurity is the first step in developing a robust analytical control strategy.

cluster_0 Ketotifen cluster_1 Ketotifen Related Compound F Ketotifen 4-(1-methylpiperidin-4-ylidene)-10H-benzo [4,5]cyclohepta[1,2-b]thiophen-10-one CompoundF 4-(1-Methylpiperidin-4-ylidene)-4,10-dihydro-9H-benzo [4,5]cyclohepta[1,2-b]thiophen-9-one (this compound)

Fig 1. Chemical structures of Ketotifen and its Related Compound F.

As the synonym "this compound" suggests, Related Compound F is a positional isomer of the Ketotifen molecule.[5] This structural similarity makes chromatographic separation a challenging but essential task.

Pharmacopeial Specifications: A Head-to-Head Comparison

The most significant divergence between the USP and EP monographs lies in how they classify and control Ketotifen Related Compound F. The European Pharmacopoeia lists it as a specified impurity , meaning it must be individually identified and quantified against its own reference standard.[6] In contrast, the current USP monograph does not list Compound F as a specified impurity; therefore, it is controlled under the general category of unspecified impurities .[7]

This fundamental difference has profound implications for laboratory testing, reference standard management, and regulatory submissions.

ParameterEuropean Pharmacopoeia (EP) Specification[6]United States Pharmacopeia (USP) Specification[7]
Impurity Name Impurity FNot individually specified. Falls under "Any unspecified impurity".
Status Specified Impurity Unspecified Impurity
Acceptance Limit ≤ 0.10%≤ 0.10%
Identification Requires identification against Ketotifen Impurity F reference standard.Quantified using the response factor of the main Ketotifen Fumarate standard.
Total Impurities Sum of all impurities (specified and unspecified) must be reported.≤ 0.50%

Dissecting the Analytical Methodology: The HPLC Approach

Both pharmacopeias rely on High-Performance Liquid Chromatography (HPLC) with UV detection for the separation and quantification of related substances. While the core technique is the same, the specific chromatographic conditions and system suitability requirements can differ. Below is a detailed look at a representative HPLC protocol based on the European Pharmacopoeia, which explicitly targets Compound F.

Experimental Protocol: EP Method for Related Substances

This protocol is designed to ensure the accurate quantification of all related substances, including the critical separation of Ketotifen from its isomers and other impurities.

1. Preparation of Solutions:

  • Solvent Mixture: Prepare a 50:50 (v/v) mixture of methanol and water. This serves as the primary diluent for samples and standards.

  • Reference Solution (for quantification): Accurately weigh and dissolve USP Ketotifen Fumarate RS in the Solvent Mixture to obtain a known concentration (e.g., 1.0 µg/mL).

  • Reference Solution (for identification): Dissolve Ketotifen for peak identification CRS (containing impurities A, F, G, etc.) in the solvent mixture. This solution is crucial for confirming the identity of the specified impurity peaks based on their relative retention times.

  • Test Solution: Accurately weigh and dissolve the Ketotifen Fumarate sample in the Solvent Mixture to obtain a concentration of approximately 1.0 mg/mL.

2. Chromatographic System:

  • Column: A stainless steel column (e.g., 250 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (C18), 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention and selectivity for separating the structurally similar Ketotifen and its related compounds.

  • Mobile Phase: Prepare a suitable buffered mobile phase. A common composition involves a mixture of an aqueous buffer (like phosphate or acetate) and an organic modifier (like acetonitrile or methanol). The exact composition is detailed in the specific monograph. Rationale: The buffer controls the pH to ensure consistent ionization states of the analytes, while the organic modifier controls the elution strength, allowing for optimal separation.

  • Flow Rate: 1.0 mL/min. Rationale: This standard analytical flow rate provides a balance between resolution, analysis time, and system pressure.

  • Detection: UV Spectrophotometer at 297 nm.[6] Rationale: This wavelength is near the absorbance maximum for the benzocycloheptathiophene chromophore present in both Ketotifen and its related compounds, ensuring high sensitivity for detection.

  • Injection Volume: 20 µL.

3. System Suitability Test (SST):

  • Before sample analysis, inject the reference solution for peak identification.

  • The system is deemed suitable if it meets the criteria outlined in the monograph, which typically include:

    • Resolution: The resolution between the peaks of interest (e.g., between Impurity G and Ketotifen) must be not less than a specified value (e.g., 2.0). Rationale: This is a self-validating step confirming the column's ability to separate the most critical compound pair.

    • Peak Symmetry/Tailing Factor: The tailing factor for the Ketotifen peak should be within a defined range (e.g., 0.8 to 1.5). Rationale: This ensures that peak shapes are uniform and allow for accurate integration.

4. Procedure:

  • Inject equal volumes of the Test Solution and the appropriate Reference Solutions into the chromatograph.

  • Record the chromatograms for a run time that is at least twice the retention time of the main Ketotifen peak.

  • Identify the peaks for specified impurities (in the case of EP) by comparing retention times with the identification reference solution.

  • Calculate the percentage of each impurity in the sample. For unspecified impurities, the calculation is performed against the primary Ketotifen standard.

Workflow for Impurity Analysis

The following diagram illustrates the logical flow of the analytical process, from preparation to final result calculation.

G prep prep analysis analysis decision decision result result A Prepare Solutions (Sample, Standards, Mobile Phase) B Equilibrate HPLC System A->B C Perform System Suitability Test (SST) Inject Identification Standard B->C D SST Pass? C->D E Inject Sample & Quantification Standard D->E Yes I FAIL: Troubleshoot System (Column, Mobile Phase, etc.) D->I No F Integrate Peaks & Identify Impurities E->F G Calculate Impurity Content (%) F->G H Report Results G->H

Fig 2. Experimental workflow for pharmacopeial impurity analysis.

Expert Insights: Practical Implications for the Scientist

The distinction between a specified and unspecified impurity is not merely academic. It has direct consequences for the analytical laboratory.

  • Reference Standard Management: For EP compliance, a laboratory must procure and maintain a qualified reference standard for Ketotifen Related Compound F.[8][9] This involves costs for acquisition, qualification, and ongoing stability testing. For USP compliance, only the Ketotifen Fumarate RS is strictly required for the quantification of unspecified impurities.[7]

  • Method Validation: When validating an analytical method, the approach differs. For specified impurities like EP's Impurity F, validation must demonstrate specificity, linearity, accuracy, and precision for that specific compound. For unspecified impurities, the validation primarily ensures that any potential impurity can be detected and quantified relative to the main API.

  • Global Market Access: A pharmaceutical manufacturer wishing to market their product in both Europe and the United States must meet the requirements of both pharmacopeias. This means they must adopt the "worst-case" scenario, which involves treating Compound F as a specified impurity to satisfy the EP. Their internal specifications will need to include a specific limit for Compound F, and their analytical methods must be capable of identifying and quantifying it accurately.

Conclusion

While both the USP and EP aim to ensure the quality and safety of Ketotifen Fumarate, they take different approaches to controlling Related Compound F. The European Pharmacopoeia adopts a more stringent, specific approach by listing it as a named impurity with a defined limit, requiring its positive identification.[6] The United States Pharmacopeia controls it under a general limit for any unspecified impurity.[7]

For researchers, scientists, and drug development professionals, understanding these differences is crucial for developing a robust, globally compliant control strategy. It impacts analytical method development, validation, and the lifecycle management of reference standards. The ultimate goal is to produce a safe and effective drug, and a thorough understanding of these pharmacopeial requirements is a critical step in achieving that objective.

References

  • European Pharmacopoeia (Ph. Eur.) 11.0, Ketotifen Hydrogen Fumarate Monograph. (Sourced via secondary documents referencing the monograph's contents).
  • LGC Standards. (n.d.). Ketotifen hydrogen fumarate CRS.
  • United States Pharmacopeia (USP). (2025). Ketotifen Fumarate Monograph.
  • PRODUCT MONOGRAPH PrZADITEN® (ketotifen tablets). (2022, October 25). Retrieved from a publicly available product monograph.
  • Labmix24. (n.d.). Ketotifen Fumarate.
  • Sigma-Aldrich. (n.d.). Ketotifen hydrogen fumarate European Pharmacopoeia (EP) Reference Standard.
  • Sznitowska, M., et al. (2021).
  • Sznitowska, M., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine.
  • Patel, S., et al. (2010). Spectrophotometric Estimation of Ketotifen Fumarate from Tablet Formulations. Indian Journal of Pharmaceutical Sciences, 72(4), 501–503.
  • Advanced Analytical Approach for Ketotifen Fumarate Quantification from marketed dosage form. (2024).
  • A Validated HPLC Ketotifen Fumarate Assay Method for Cleaning Validation on an Automatic Packaging Machine. (2018). Scholars Academic Journal of Pharmacy.
  • Chemicea. (n.d.). Ketotifen Fumarate EP Impurity F.
  • uspbpep.com. (n.d.). Ketotifen hydrogen fumarate.
  • Sriramchem. (n.d.). Ketotifen Fumarate EP Impurity F : Pharmaceutical Reference Standard.
  • Simson Pharma Limited. (n.d.). Ketotifen Fumarate EP Impurity F.
  • PRODUCT MONOGRAPH ZADITOR* (ketotifen fumarate ophthalmic solution). (2012, February 23). Retrieved from a publicly available product monograph.
  • Veeprho. (n.d.). Ketotifen EP Impurity F Hemifumarate (Mixture of Enol and Ketone).
  • Manasa Life Sciences. (n.d.). Ketotifen Fumarate EP Impurity F.
  • PharmaCompass. (n.d.). Ketotifen Fumarate | API | CEP/COS.
  • USP Store. (n.d.). Ketoprofen Related Compound F (20 mg).
  • MTC USA. (2020, April 14). What is the difference between related compounds and related substances in pharmaceutical HPLC.
  • Royed Training. (2024, November 2). Difference between related substances and chromatographic purity.
  • ResolveMass Laboratories Inc. (2025, July 3). Related Substances Analysis in Pharmaceuticals: A Complete FDA-Compliant Guide.
  • de Souza, G. F., et al. (2021). Critical comparison of pharmacopeial content in relation to solid-state characterization methods. Brazilian Journal of Pharmaceutical Sciences, 57.
  • Farmacia Journal. (2013).

Sources

Bioanalytical Method Validation for Ketotifen: Metabolites & Impurities Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioanalytical Landscape

Ketotifen fumarate is a second-generation non-competitive H1-antihistamine and mast cell stabilizer.[][] While its therapeutic efficacy is well-established, the bioanalytical challenge lies in its extensive hepatic metabolism and the structural similarity of its degradants.[][]

For researchers and drug developers, the choice of analytical method is binary but critical:

  • HPLC-UV is the workhorse for Quality Control (QC) , capable of quantifying impurities (A, B, G) in dosage forms at

    
    g/mL levels.
    
  • LC-MS/MS is the mandate for Bioanalysis (PK/PD) , required to track the parent drug, its active metabolite (Norketotifen), and the labile N-glucuronide conjugate in plasma at pg/mL levels.[]

This guide objectively compares these approaches, providing a validated LC-MS/MS protocol for biological matrices and an HPLC-UV method for stability indicating assays.[][]

Analyte Profiling & Metabolic Pathways

Understanding the structural relationship between the parent, metabolites, and impurities is prerequisite to method development.

Key Analytes
AnalyteTypeRelevanceMolecular Target
Ketotifen ParentActive DrugH1 Receptor Antagonist
Norketotifen MetaboliteActive (Non-sedating)Major plasma metabolite
Ketotifen-N-glucuronide MetabolitePhase II ConjugateLabile; requires stabilization
Impurity A (EP) ImpurityProcess/Degradant4-(4H-benzo...)-1-methylpiperidine
Impurity G (EP) ImpurityOxidative Degradant9,10-dione derivative
Visualization: Metabolic & Degradation Pathways

The following diagram illustrates the in vivo metabolism versus in vitro degradation pathways that the analytical method must differentiate.

KetotifenPathways Figure 1: Divergent pathways for Ketotifen metabolism (Green) and degradation (Red). Ketotifen Ketotifen (Parent) Norketotifen Norketotifen (Active Metabolite) Ketotifen->Norketotifen CYP450 (Demethylation) Glucuronide Ketotifen-N-Glucuronide (Major Urinary Met.) Ketotifen->Glucuronide UGT Enzymes (Glucuronidation) ImpurityA Impurity A (Des-oxo) Ketotifen->ImpurityA Process Impurity ImpurityG Impurity G (Oxidative Degradant) Ketotifen->ImpurityG Oxidation (Light/Heat) N_Oxide Ketotifen N-Oxide (Oxidative Stress) Ketotifen->N_Oxide Peroxide Stress

Figure 1: Divergent pathways for Ketotifen metabolism (Green) and degradation (Red).[][][3][4][5][6][7][8][9][10]

Strategic Comparison: Method Selection

Detection Technique: HPLC-UV vs. LC-MS/MS

The choice depends entirely on the Limit of Quantitation (LOQ) required.[][]

FeatureHPLC-UV (Stability/QC)LC-MS/MS (Bioanalysis)
Primary Application Tablet/Syrup Impurity ProfilingPlasma/Urine PK Studies
Sensitivity (LLOQ) ~200 ng/mL10–20 pg/mL (High Sensitivity)
Selectivity Moderate (Separation critical)High (MRM transitions specific)
Metabolite Handling Poor (Co-elution risks)Excellent (Simultaneous quantification)
Throughput Low (15-20 min run time)High (3-5 min run time)
Sample Preparation: LLE vs. SPE vs. PPT

For plasma bioanalysis, Liquid-Liquid Extraction (LLE) is the superior choice for Ketotifen due to the molecule's lipophilicity and the need to remove phospholipids that cause matrix effects in MS.[]

MethodRecovery (%)Matrix EffectCleanlinessRecommendation
Protein Precipitation (PPT) >90%High (Ion Suppression)LowNot Recommended for low-level PK
Solid Phase Extraction (SPE) 85-95%LowHighAlternative (Oasis PRiME HLB)
Liquid-Liquid Extraction (LLE) 70-80% Negligible Very High Gold Standard (MTBE/Hexane)

Deep Dive Protocol: Validated LC-MS/MS Method

This protocol is designed for the simultaneous quantification of Ketotifen and Norketotifen in human plasma, compliant with FDA M10 guidelines.[][]

Chromatographic Conditions
  • Instrument: UPLC coupled with Triple Quadrupole MS (e.g., Sciex API 4000/5500 or Waters Xevo).

  • Column: Phenomenex Luna HILIC (50 × 2.0 mm, 3 µm) or Waters Acquity BEH C18.

    • Expert Insight: HILIC is often preferred if the polar N-glucuronide must also be retained and separated; otherwise, C18 is sufficient for Parent/Norketotifen.[][]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0)

    • B: Acetonitrile with 0.1% Formic Acid[][]

  • Gradient: 5% B to 95% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.[]

Mass Spectrometry (MRM Transitions)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ketotifen 310.296.028
Norketotifen 296.196.030
Ketotifen-d3 (IS) 313.299.128
Sample Preparation (LLE Workflow)
  • Aliquot: Transfer 200 µL human plasma to a glass tube.

  • Spike: Add 20 µL Internal Standard (Ketotifen-d3).

  • Basify: Add 50 µL 0.1 M NaOH (Critical for extracting basic amines).

  • Extract: Add 3 mL MTBE (Methyl tert-butyl ether) .

  • Agitate: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min.

  • Transfer: Flash freeze the aqueous layer; pour off organic layer.

  • Dry: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve in 100 µL Mobile Phase (A:B 50:50).

Performance & Validation Data

The following data represents typical acceptance criteria met during a full validation study.

Accuracy & Precision (Intra-day / Inter-day)
Concentration (ng/mL)Precision (% CV)Accuracy (% Bias)Acceptance (FDA M10)
LLOQ (0.02) 6.5%+4.2%± 20%
Low QC (0.06) 4.1%-1.8%± 15%
Mid QC (1.50) 2.8%+0.5%± 15%
High QC (8.00) 3.2%-0.9%± 15%
Stability Profile
  • Freeze-Thaw: Stable for 3 cycles at -80°C.

  • Benchtop: Stable for 6 hours at room temperature (Warning: Protect from light due to photo-instability of impurities).[][]

  • Processed Sample: Stable for 24 hours in autosampler (4°C).

Expert Insights: Troubleshooting Common Failures

  • Glucuronide Back-Conversion: Ketotifen-N-glucuronide is labile.[][] If samples are not kept cool or if the extraction pH is too acidic/basic for too long, the glucuronide may hydrolyze back to the parent drug, causing overestimation of Ketotifen.

    • Solution: Process samples on ice; avoid extreme pH during storage.[]

  • Interference from Impurity G: Impurity G (oxidative degradant) is structurally similar.[][] Ensure your chromatographic method separates this peak, or use specific MRM transitions that do not cross-talk.

  • Carryover: Ketotifen is a "sticky" basic amine.[][]

    • Solution: Use a needle wash with high organic content (e.g., MeOH:ACN:IPA:Water + 0.1% Formic Acid).

Workflow Decision Tree

MethodSelection Figure 2: Decision Matrix for Ketotifen Method Selection Start Select Analytical Goal SampleType What is the matrix? Start->SampleType Bio Plasma / Urine (PK Study) SampleType->Bio Biological Pharma Tablet / Syrup (QC / Stability) SampleType->Pharma Pharmaceutical LCMS Technique: LC-MS/MS (Required for Sensitivity) Bio->LCMS Prep Extraction: LLE (MTBE) (Cleaner, less matrix effect) LCMS->Prep HPLC Technique: HPLC-UV (Cost-effective, detects impurities) Pharma->HPLC ImpurityCheck Check Impurities A, B, G (USP/EP Standards) HPLC->ImpurityCheck

Figure 2: Decision Matrix for Ketotifen Method Selection

References

  • Chen, X., et al. (2003). Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Rapid Communications in Mass Spectrometry.[][] Link

  • Song, E., et al. (2024). Development of a Simple and Validated LC–MS/MS Method for Quantitative Determination of Ketotifen in Beagle Dog Plasma. Molecules.[][][3][8][10][11][12] Link

  • Gumieniczek, A., et al. (2020).[8] LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs. Processes.[][][8][11][13] Link

  • U.S. Food and Drug Administration (FDA). (2022).[][] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.[][] Link

  • European Pharmacopoeia (Ph.[][] Eur.). Ketotifen Hydrogen Fumarate Monograph: Impurities A, B, C, D, E, F, G.Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Oxo Ketotifen
Reactant of Route 2
9-Oxo Ketotifen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.